Product packaging for 1-Methyl-2-propylcyclohexane(Cat. No.:CAS No. 4291-79-6)

1-Methyl-2-propylcyclohexane

Cat. No.: B1617565
CAS No.: 4291-79-6
M. Wt: 140.27 g/mol
InChI Key: BVYJEKBXVYKYRA-UHFFFAOYSA-N
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Description

1-Methyl-2-propylcyclohexane is a useful research compound. Its molecular formula is C10H20 and its molecular weight is 140.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20 B1617565 1-Methyl-2-propylcyclohexane CAS No. 4291-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-propylcyclohexane
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InChI

InChI=1S/C10H20/c1-3-6-10-8-5-4-7-9(10)2/h9-10H,3-8H2,1-2H3
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InChI Key

BVYJEKBXVYKYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70871067
Record name 1-Methyl-2-propyl-cyclohexane
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Molecular Weight

140.27 g/mol
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CAS No.

4291-79-6, 42806-77-9
Record name 1-Methyl-2-propylcyclohexane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, 1-methyl-2-propyl-
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Record name 1-Methyl-2-propyl-cyclohexane
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Record name 1-methyl-2-propylcyclohexane
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 1-Methyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-propylcyclohexane is a saturated cyclic hydrocarbon with the chemical formula C10H20. As a substituted cyclohexane (B81311), it exists as two primary stereoisomers: cis-1-methyl-2-propylcyclohexane (B13810613) and trans-1-methyl-2-propylcyclohexane. The spatial arrangement of the methyl and propyl groups significantly influences the molecule's physical and chemical properties. This guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical structure, physical characteristics, spectroscopic data, and relevant experimental protocols.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. Data for the general compound and its specific stereoisomers are provided where available.

General Properties
PropertyValueSource(s)
Molecular FormulaC10H20
Molecular Weight140.27 g/mol
CAS Number4291-79-6
IUPAC NameThis compound
Stereoisomer-Specific Properties
Propertycis-1-Methyl-2-propylcyclohexanetrans-1-Methyl-2-propylcyclohexaneSource(s)
CAS Number4926-71-042806-77-9
IUPAC Namecis-1-methyl-2-propylcyclohexanetrans-1-methyl-2-propylcyclohexane
Molecular Weight140.2658 g/mol 140.2658 g/mol
InChIKeyBVYJEKBXVYKYRA-VHSXEESVSA-NBVYJEKBXVYKYRA-NXEZZACHSA-N
Physical Properties
PropertyValue (Mixture of Diastereomers)Source(s)
Boiling Point174 - 176.15 °C at 760 mmHg
Density0.777 - 0.813 g/cm³
Refractive Index1.4468
Melting Point-84.33 °C (estimate)

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available through the NIST WebBook. The fragmentation pattern is characteristic of alkyl-substituted cyclohexanes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is also available in the NIST database and would primarily show C-H stretching and bending vibrations characteristic of saturated hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties and for the synthesis of this compound are outlined below.

Synthesis of this compound

A common method for the synthesis of this compound is the alkylation of a cyclohexane derivative. Another plausible route is the hydrogenation of 1-methyl-2-propylbenzene (B92723) over a suitable catalyst.

Protocol for Hydrogenation of 1-Methyl-2-propylbenzene:

  • Reaction Setup: In a high-pressure hydrogenation apparatus, place a solution of 1-methyl-2-propylbenzene in a suitable solvent (e.g., ethanol (B145695) or acetic acid).

  • Catalyst: Add a catalytic amount of a hydrogenation catalyst, such as platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C).

  • Hydrogenation: Seal the apparatus and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 atm).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by measuring the uptake of hydrogen.

  • Work-up: Once the reaction is complete (hydrogen uptake ceases), carefully release the pressure and purge the apparatus with an inert gas (e.g., nitrogen or argon).

  • Purification: Remove the catalyst by filtration through a pad of celite. The solvent can be removed by distillation. The resulting crude product can be purified by fractional distillation to yield this compound.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus or by distillation.

Micro-Boiling Point Protocol:

  • Place a small amount of the purified this compound into a small test tube.

  • Invert a sealed-end capillary tube into the test tube.

  • Attach the test tube to a thermometer.

  • Heat the assembly in a Thiele tube or an oil bath.

  • Observe for a continuous stream of bubbles from the capillary tube.

  • Remove the heat and record the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.

Gas Chromatography (GC) Analysis

GC is an effective technique for separating and identifying the cis and trans isomers of this compound.

GC Protocol:

  • Instrument: A gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-1).

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent like hexane (B92381) or pentane.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated injection port of the GC.

  • Separation: The components of the sample are separated in the column based on their boiling points and interactions with the stationary phase. The temperature of the column can be programmed to ramp up to facilitate separation.

  • Detection: The separated components are detected by the FID, and a chromatogram is generated. The retention times of the peaks can be used to identify the isomers by comparing them to known standards.

Visualizations

Stereoisomers of this compound

The following diagram illustrates the relationship between the cis and trans stereoisomers of this compound.

stereoisomers cluster_isomers This compound cis cis-Isomer trans trans-Isomer cis->trans Stereoisomers

Caption: Relationship between cis and trans stereoisomers.

General Experimental Workflow for Synthesis and Analysis

This diagram outlines the general workflow for the synthesis and subsequent analysis of this compound.

workflow cluster_analysis Characterization start Starting Material (e.g., 1-Methyl-2-propylbenzene) synthesis Synthesis (Hydrogenation) start->synthesis workup Work-up (Filtration, Distillation) synthesis->workup purification Purification (Fractional Distillation) workup->purification product This compound purification->product analysis Analysis product->analysis gc Gas Chromatography (GC) analysis->gc nmr NMR Spectroscopy analysis->nmr ms Mass Spectrometry analysis->ms ir IR Spectroscopy analysis->ir

Caption: General workflow for synthesis and analysis.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It may be fatal if swallowed and enters airways, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation and is harmful to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The provided data and protocols serve as a valuable resource for the synthesis, purification, and characterization of this compound and its stereoisomers. Further research into its specific applications and biological activities may reveal novel uses for this versatile molecule.

stereoisomers of 1-Methyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers of 1-Methyl-2-propylcyclohexane

Introduction

This compound (C10H20) is a disubstituted cycloalkane that serves as a fundamental model for understanding stereoisomerism in cyclic systems.[1][2][3] The presence of two chiral centers at the C-1 and C-2 positions gives rise to a set of four distinct stereoisomers. These isomers are categorized into two pairs of enantiomers, which are diastereomerically related to each other as cis and trans isomers. The spatial arrangement of the methyl and propyl substituents profoundly influences the molecule's conformational stability, physicochemical properties, and potential interactions in complex chemical and biological systems. This guide provides a detailed analysis of the stereochemistry, conformational preferences, and characterization of these isomers, tailored for researchers in organic chemistry and drug development.

Stereoisomerism and Chirality

The two stereogenic centers in this compound lead to the existence of four possible stereoisomers (2^n, where n=2). These are grouped into two diastereomeric pairs: cis and trans.

  • Cis Isomers : In the cis configuration, the methyl and propyl groups are situated on the same face of the cyclohexane (B81311) ring. This arrangement results in a chiral molecule, which exists as a pair of non-superimposable mirror images (enantiomers). The specific configurations for the cis enantiomers are (1R, 2S) and (1S, 2R).

  • Trans Isomers : In the trans configuration, the methyl and propyl groups are located on opposite faces of the ring. This arrangement is also chiral and exists as a pair of enantiomers with (1R, 2R) and (1S, 2S) configurations.[4]

The relationship between these isomers is a classic example of diastereomerism, where the cis isomers are diastereomers of the trans isomers.

G cluster_main This compound cluster_diastereomers Diastereomers cluster_enantiomers_cis Enantiomers cluster_enantiomers_trans Enantiomers main C₁₀H₂₀ cis cis-Isomers main->cis trans trans-Isomers main->trans cis_R_S (1R, 2S) cis->cis_R_S cis_S_R (1S, 2R) cis->cis_S_R trans_R_R (1R, 2R) trans->trans_R_R trans_S_S (1S, 2S) trans->trans_S_S

Stereoisomeric relationships of this compound.

Conformational Analysis

The stability of the is dictated by the conformational preferences of the cyclohexane ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. The key factor governing stability is the steric hindrance arising from 1,3-diaxial interactions. Substituents preferentially occupy the more spacious equatorial positions.

3.1 Cis-1-Methyl-2-propylcyclohexane (B13810613)

For the cis isomer, one substituent must be in an axial position while the other is equatorial (axial-equatorial or equatorial-axial). A ring flip interconverts these two chair conformations.

  • Conformer A : Propyl group equatorial, methyl group axial.

  • Conformer B : Propyl group axial, methyl group equatorial.

The propyl group is sterically bulkier than the methyl group. Therefore, the conformation that places the larger propyl group in the equatorial position (Conformer A) is more stable, as this arrangement minimizes destabilizing 1,3-diaxial interactions.[5]

3.2 Trans-1-Methyl-2-propylcyclohexane

For the trans isomer, the substituents can be either both equatorial (diequatorial) or both axial (diaxial).

  • Conformer C : Both methyl and propyl groups are equatorial.

  • Conformer D : Both methyl and propyl groups are axial.

The diequatorial conformation (Conformer C) is significantly more stable. The diaxial conformation (Conformer D) suffers from severe steric strain due to 1,3-diaxial interactions involving both substituents. Consequently, the equilibrium heavily favors the diequatorial conformer.

Physicochemical Data

The distinct stereochemical arrangements of the isomers lead to differences in their physical properties. While extensive experimental data is limited, key identifiers and chromatographic properties have been reported.

Propertycis-1-Methyl-2-propylcyclohexanetrans-1-Methyl-2-propylcyclohexaneMixture of Diastereomers
Molecular Formula C₁₀H₂₀C₁₀H₂₀C₁₀H₂₀
Molecular Weight 140.2658 g/mol [6][7]140.2658 g/mol [4]140.27 g/mol [3]
CAS Registry Number 4926-71-0[7][8]42806-77-9[4][9]4291-79-6[1][3]
IUPAC InChIKey BVYJEKBXVYKYRA-VHSXEESVSA-N[6][7]BVYJEKBXVYKYRA-NXEZZACHSA-N[4]BVYJEKBXVYKYRA-UHFFFAOYSA-N[1][2]
Kovats Retention Index 1042 (Semi-standard non-polar column)[6][8]993.4-998.2 (Standard non-polar), 1016 (Semi-standard non-polar)[10]983-993 (Non-polar column)[11]

Experimental Protocols

5.1 Synthesis

A general method for the synthesis of this compound involves the controlled alkylation of cyclohexane derivatives.[12] One plausible route is the catalytic hydrogenation of 1-methyl-2-propylbenzene (B92723) over a suitable catalyst (e.g., Rhodium on carbon) under high pressure. The stereochemical outcome (cis/trans ratio) of such reactions is highly dependent on the catalyst, solvent, and reaction conditions.

  • General Workflow for Synthesis:

    • Reaction Setup : The aromatic precursor (1-methyl-2-propylbenzene) is dissolved in an appropriate solvent (e.g., ethanol) in a high-pressure reactor.

    • Catalyst Addition : A catalytic amount of a hydrogenation catalyst (e.g., 5% Rh/C) is added.

    • Hydrogenation : The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred at a specific temperature until hydrogen uptake ceases.

    • Workup : The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

    • Purification & Separation : The resulting mixture of cis and trans isomers is purified and separated using fractional distillation or preparative gas chromatography.

G start 1-Methyl-2-propylbenzene (Precursor) process1 Dissolve in Solvent + Add Catalyst (e.g., Rh/C) start->process1 process2 Catalytic Hydrogenation (High Pressure H₂) process1->process2 process3 Reaction Workup (Filter Catalyst, Evaporate Solvent) process2->process3 result Mixture of cis and trans This compound process3->result process4 Isomer Separation (e.g., Preparative GC) result->process4 final_cis Purified cis-Isomer process4->final_cis final_trans Purified trans-Isomer process4->final_trans

General experimental workflow for synthesis and separation.

5.2 Characterization and Separation by Gas Chromatography (GC)

Gas chromatography is a primary technique for the separation and analysis of the volatile .[2][6] The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase.

  • Methodology :

    • Column : A non-polar capillary column (e.g., based on dimethylpolysiloxane) is typically used.

    • Carrier Gas : Helium or hydrogen is used as the mobile phase.

    • Injection : A small volume of the isomer mixture, dissolved in a volatile solvent, is injected into the heated inlet, where it is vaporized.

    • Temperature Program : The column oven temperature is ramped from a low initial temperature to a final higher temperature to ensure efficient separation of compounds with different boiling points and polarities.

    • Detection : A Flame Ionization Detector (FID) is commonly employed for detection.

    • Analysis : The retention time of each peak is used for isomer identification, often by comparison with authentic standards. The peak area corresponds to the relative amount of each isomer in the mixture. As indicated by the Kovats Retention Index data, the trans isomer generally elutes earlier than the cis isomer on non-polar columns.

Conclusion

The provide a clear and instructive example of cis-trans diastereomerism and enantiomerism in a cyclic framework. The interplay between steric effects and conformational flexibility, particularly the preference for bulky substituents to occupy equatorial positions in the stable chair conformation, is the dominant factor determining the properties and relative energies of these molecules. Understanding these fundamental principles is critical for professionals in drug development and materials science, where precise control over stereochemistry is often paramount to achieving desired molecular function and activity.

References

1-Methyl-2-propylcyclohexane chemical structure and conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Conformation of 1-Methyl-2-propylcyclohexane

Introduction

This compound is a disubstituted cycloalkane with the chemical formula C₁₀H₂₀ and a molecular weight of approximately 140.27 g/mol .[1][2][3] Its structure consists of a cyclohexane (B81311) ring functionalized with a methyl (-CH₃) group and a propyl (-CH₂CH₂CH₃) group on adjacent carbon atoms. The spatial arrangement of these substituents gives rise to stereoisomerism and a complex conformational landscape, which are critical to understanding its physical properties and chemical reactivity. This guide provides a detailed analysis of the structural isomers and conformational preferences of this compound, intended for researchers in chemistry and drug development.

Chemical Structure and Stereoisomerism

The connectivity of this compound allows for two distinct stereoisomers: cis and trans. These isomers differ in the relative orientation of the methyl and propyl groups with respect to the plane of the cyclohexane ring.

  • cis-1-Methyl-2-propylcyclohexane: In this isomer, both the methyl and propyl groups are on the same side of the cyclohexane ring (both pointing "up" or both pointing "down").[4][5]

  • trans-1-Methyl-2-propylcyclohexane (B43880): In this isomer, the methyl and propyl groups are on opposite sides of the ring (one "up" and one "down").

The relationship between these stereoisomers is visualized in the diagram below.

cluster_cis cis-Isomer cluster_trans trans-Isomer cis Methyl and Propyl groups on the same side trans Methyl and Propyl groups on opposite sides main This compound main->cis  Same-side  substitution main->trans  Opposite-side  substitution

Figure 1: Stereoisomers of this compound.

Conformational Analysis

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation. In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring).[6] Through a process known as a "ring flip," one chair conformation can interconvert to another, causing all axial positions to become equatorial and vice versa.[7][8]

For substituted cyclohexanes, the two chair conformations are often not equal in energy.[7][8][9] The stability of a given conformer is primarily determined by steric strain, particularly 1,3-diaxial interactions . These are repulsive steric interactions between an axial substituent and the two other axial atoms (usually hydrogens) on the same side of the ring.[9][10] To minimize this strain, substituents, especially larger ones, preferentially occupy the equatorial position.[10][11]

The energetic cost of placing a substituent in the axial position is quantified by its A-value , which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[12]

A-Values for Methyl and Propyl Groups

The steric bulk of a substituent is directly related to its A-value; a larger A-value indicates a greater preference for the equatorial position.[12][13]

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)
Methyl (-CH₃)~1.7~7.1
Propyl (-CH₂CH₂CH₃)~1.8~7.5
Table 1: Conformational A-Values for relevant substituents. Data compiled from various sources.[13]

The propyl group is slightly bulkier than the methyl group, resulting in a marginally higher A-value.

Conformation of cis-1-Methyl-2-propylcyclohexane

In the cis isomer, one substituent must be axial and the other equatorial in any given chair conformation. A ring flip interconverts these positions.

  • Conformer A: Propyl group is equatorial (e), and the methyl group is axial (a).

  • Conformer B: Propyl group is axial (a), and the methyl group is equatorial (e).

The relative stability is determined by which conformer places the larger group in the more favorable equatorial position. Since the propyl group has a larger A-value than the methyl group, Conformer A is the more stable of the two.[6][14]

C1 Conformer A (propyl = equatorial) (methyl = axial) C2 Conformer B (propyl = axial) (methyl = equatorial) C1->C2 Ring Flip MoreStable More Stable (Lower Energy) MoreStable->C1 LessStable Less Stable (Higher Energy) LessStable->C2

Figure 2: Chair-flip equilibrium for cis-1-methyl-2-propylcyclohexane.

The energy difference (ΔΔG°) between the two conformers is the difference in their A-values: ΔΔG° = A(propyl) - A(methyl) ≈ 1.8 - 1.7 = 0.1 kcal/mol

Conformation of trans-1-Methyl-2-propylcyclohexane

For the trans isomer, the two substituents can be either both axial (diaxial) or both equatorial (diequatorial).

  • Conformer C (Diequatorial): Both propyl and methyl groups are equatorial (e,e).

  • Conformer D (Diaxial): Both propyl and methyl groups are axial (a,a).

The diequatorial conformer is vastly more stable because it avoids all major 1,3-diaxial interactions.[10] The diaxial conformer suffers from significant steric strain from both axial groups.

C1 Conformer C (propyl = equatorial) (methyl = equatorial) C2 Conformer D (propyl = axial) (methyl = axial) C1->C2 Ring Flip MoreStable Vastly More Stable (Much Lower Energy) MoreStable->C1 LessStable Highly Unstable (Much Higher Energy) LessStable->C2

Figure 3: Chair-flip equilibrium for trans-1-methyl-2-propylcyclohexane.

The total strain in the diaxial conformer is the sum of the A-values for both groups: ΔG°(strain) = A(propyl) + A(methyl) ≈ 1.8 + 1.7 = 3.5 kcal/mol

Additionally, when two adjacent substituents are in the diequatorial conformation, they experience a gauche steric interaction, similar to that in butane. This adds a small amount of strain (approx. 0.9 kcal/mol or 3.8 kJ/mol) to the diequatorial conformer.[15] Despite this, the diequatorial conformer remains overwhelmingly favored.

Summary of Conformational Energies
IsomerConformerSubstituent PositionsStrain Energy (kcal/mol)Relative Stability
cisA1-Me (axial), 2-Pr (equatorial)~1.7More Stable
cisB1-Me (equatorial), 2-Pr (axial)~1.8Less Stable
transC1-Me (equatorial), 2-Pr (equatorial)~0.9 (gauche)Vastly More Stable
transD1-Me (axial), 2-Pr (axial)~3.5 (1,3-diaxial)Highly Unstable
Table 2: Summary of strain energies and relative stabilities for the chair conformers of this compound.

Experimental Protocols for Conformational Analysis

The determination of conformational equilibria and energy differences is primarily accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Low-Temperature NMR Spectroscopy

Objective: To determine the equilibrium constant and free energy difference between interconverting chair conformers.

Methodology:

  • Sample Preparation: A solution of purified this compound is prepared in a suitable deuterated solvent (e.g., CD₂Cl₂ or toluene-d₈) that remains liquid at low temperatures.

  • Room Temperature Spectrum: A standard ¹H NMR spectrum is acquired at room temperature (e.g., 25°C). At this temperature, the chair-flip is rapid on the NMR timescale, resulting in time-averaged signals for each proton.

  • Cooling: The sample is gradually cooled inside the NMR probe. As the temperature decreases, the rate of the chair-flip slows significantly.

  • Coalescence: A temperature is reached where the signals for the axial and equatorial protons begin to broaden and merge. This is the coalescence temperature.

  • Low-Temperature Spectrum: Below the coalescence temperature, the chair-flip becomes slow enough that the NMR spectrometer can resolve distinct signals for each individual conformer. This is known as the "slow-exchange regime" or "frozen-out" spectrum.

  • Data Analysis:

    • Signals corresponding to each conformer are identified. For example, the methine proton (H-C1) will show two different chemical shifts for the two conformers.

    • The relative populations of the two conformers are determined by integrating the areas of their respective, well-resolved signals.

    • The equilibrium constant (K) is calculated as the ratio of the more stable conformer to the less stable conformer.

    • The Gibbs free energy difference (ΔG°) is calculated using the equation: ΔG° = -RTln(K) , where R is the gas constant and T is the temperature in Kelvin.

cluster_workflow Experimental Workflow: Low-Temperature NMR P1 Prepare Sample in Low-Temp Solvent P2 Acquire Spectrum at Room Temp (Fast Exchange) P1->P2 P3 Cool Sample in NMR Probe P2->P3 P4 Acquire Spectra at Decreasing Temps P3->P4 P5 Observe Signal Coalescence and Decoalescence P4->P5 P6 Acquire Final Spectrum in Slow-Exchange Regime (Conformers 'Frozen') P5->P6 P7 Integrate Signals of Each Conformer P6->P7 P8 Calculate K = [Stable]/[Unstable] P7->P8 P9 Calculate ΔG° = -RTln(K) P8->P9

Figure 4: Workflow for determining conformational equilibrium via NMR.
Computational Chemistry

Objective: To model the conformers and calculate their relative energies in silico.

Methodology:

  • Structure Generation: 3D structures of the different chair conformers of cis- and trans-1-methyl-2-propylcyclohexane are generated using molecular modeling software.

  • Geometry Optimization: The energy of each structure is minimized using computational methods like Molecular Mechanics (e.g., MMFF force field) or, for higher accuracy, quantum mechanics methods like Density Functional Theory (DFT). This process finds the lowest energy geometry for each conformer.

  • Energy Calculation: The single-point energies of the optimized structures are calculated at a high level of theory to determine their relative stabilities.

  • Analysis: The calculated energy differences are compared to determine the most stable conformer and the energy penalties associated with less stable forms. These theoretical values can then be compared with experimental results from NMR.

Conclusion

The stereochemistry and conformational preferences of this compound are governed by well-established principles of steric strain. The trans isomer is significantly more stable than the cis isomer due to its ability to adopt a low-energy diequatorial conformation. For the cis isomer, the conformer placing the slightly bulkier propyl group in the equatorial position is favored, though the energy difference is small. A thorough understanding of these conformational dynamics, elucidated through experimental techniques like low-temperature NMR and supported by computational modeling, is essential for predicting the molecule's behavior in complex chemical and biological systems.

References

Thermodynamic Properties of 1-Methyl-2-propylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Methyl-2-propylcyclohexane, a substituted cycloalkane. The document presents a compilation of experimental and computationally derived data for its isomers, details the methodologies for their determination, and offers a logical workflow for acquiring these essential physicochemical parameters. This information is critical for applications ranging from chemical process design and safety analysis to understanding molecular interactions in drug development.

Core Thermodynamic and Physical Properties

This compound (C10H20, Molar Mass: 140.27 g/mol ) exists as two primary stereoisomers: cis-1-Methyl-2-propylcyclohexane and trans-1-Methyl-2-propylcyclohexane.[1] Their distinct spatial arrangements lead to differences in their thermodynamic properties. The following tables summarize key thermodynamic and physical data available for these isomers.

Table 1: General and Critical Properties
PropertyValue (cis isomer)Value (trans isomer)Value (unspecified isomer)UnitSource
CAS Registry Number4926-71-042806-77-94291-79-6-[2][3]
Normal Boiling Point (Tb)--449.30 ± 3.00K[4]
Normal Melting Point (Tf)--205.60K[4]
Critical Temperature (Tc)--639.52K[4]
Critical Pressure (Pc)--2485.07kPa[4]
Critical Volume (Vc)--0.527m³/kmol[4]
McGowan's Characteristic Volume (McVol)--140.900ml/mol[4]

Note: Much of the available data does not specify the isomer, or is estimated using computational methods like the Joback method.

Table 2: Enthalpy and Gibbs Free Energy
PropertyValueUnitMethod/Source
Enthalpy of Formation (Ideal Gas, ΔfH°gas)-215.75kJ/molJoback Method[4]
Standard Gibbs Free Energy of Formation (ΔfG°)50.06kJ/molJoback Method[4]
Enthalpy of Vaporization (ΔvapH°)37.97kJ/molJoback Method[4]
Enthalpy of Fusion (ΔfusH°)14.56kJ/molJoback Method[4]
Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas)
Temperature (K)Ideal Gas Heat Capacity (J/mol·K)Method/Source
443.08299.73Joback Method[4]
475.82319.51Joback Method[4]
508.56338.41Joback Method[4]
541.30356.42Joback Method[4]
574.04373.57Joback Method[4]
606.78389.89Joback Method[4]
639.52405.38Joback Method[4]
Table 4: Other Physicochemical Properties
PropertyValueMethod/Source
Octanol/Water Partition Coefficient (logP)3.613Crippen Method[4]
Water Solubility (log10WS in mol/l)-3.42Crippen Method[4]
Non-polar Retention Index983.00, 989.00, 993.00NIST Webbook[4]

Methodologies for Property Determination

The thermodynamic data presented are derived from a combination of experimental measurements and computational estimations. Below are detailed descriptions of the principal methodologies.

Experimental Protocols

1. Oxygen-Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of formation of organic compounds like this compound is often derived from its enthalpy of combustion, which can be precisely measured using an oxygen-bomb calorimeter.

  • Principle: A weighed sample of the substance is completely combusted in a sealed container (the "bomb") filled with high-pressure oxygen. The heat released by the combustion is absorbed by a surrounding water bath of known mass, and the temperature increase is measured.[2][5]

  • Apparatus: The setup consists of a high-strength metal bomb, a calorimeter bucket with a known quantity of water, a stirrer, an insulating jacket, and a high-precision thermometer.[6]

  • Procedure:

    • A pellet of the liquid sample (typically 0.5-1.0 g) is prepared and placed in a sample holder within the bomb.

    • A fuse wire of known length and mass is connected to electrodes, with the wire in contact with the sample.[7]

    • The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.[6]

    • The bomb is submerged in the calorimeter's water bath. The initial temperature of the water is recorded.

    • The sample is ignited electrically. The combustion reaction releases heat, which is transferred to the water.

    • The temperature of the water is recorded until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is predetermined by burning a standard substance like benzoic acid. The heat of combustion of the sample is calculated from the observed temperature change, with corrections made for the heat released by the ignition wire and the formation of acids (e.g., nitric acid from residual nitrogen).[6] The standard enthalpy of formation can then be calculated using Hess's Law from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).[8]

2. Differential Scanning Calorimetry (DSC) for Heat Capacity

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This difference can be used to determine the heat capacity of the sample.

  • Apparatus: A differential scanning calorimeter.

  • Procedure: For liquids, the sample is hermetically sealed in a pan to prevent evaporation. The instrument heats the sample and a reference pan at a controlled rate, and the difference in heat flow is measured.[9]

  • Data Analysis: By comparing the heat flow to the sample with that of a known standard (like sapphire), the specific heat capacity of the liquid can be determined as a function of temperature.

3. Vapor Pressure Determination

  • Principle: Methods like the Triple Expansion Method (ASTM D6378) are used to measure the vapor pressure of volatile liquids.[10] A known volume of the liquid is introduced into a temperature-controlled chamber, and the pressure is measured after a series of expansions into a vacuum.

  • Apparatus: Automated vapor pressure instrument with a measuring chamber and piston.

  • Procedure: A small sample of this compound is drawn into the measuring chamber. The chamber is sealed, and the volume is expanded in steps. The pressure is recorded after each expansion.

  • Data Analysis: The measurements allow for the calculation of the vapor pressure, corrected for the partial pressure of any dissolved air.

Computational Protocols

1. Joback Group Contribution Method

  • Principle: This method estimates thermodynamic properties based on the molecular structure of the compound. The molecule is broken down into functional groups, and the contribution of each group to a specific property is summed.[11][12]

  • Methodology:

    • The chemical structure of this compound is analyzed to identify its constituent groups (e.g., -CH₃, >CH₂, >CH-, -CH₂- in a ring).

    • Predetermined group contribution values for each property (e.g., critical temperature, normal boiling point, heat of formation, heat capacity coefficients) are retrieved from a database.[13][14]

    • These values are used in specific formulas to calculate the desired thermodynamic property. For example, the ideal gas heat capacity is often expressed as a polynomial function of temperature, with coefficients determined by the sum of group contributions.[12]

  • Application: The Joback method is widely used for its simplicity and broad applicability when experimental data is unavailable. However, it is an estimation method and may have significant deviations from experimental values, especially for complex or strained molecules.[11]

2. Crippen Method for logP Estimation

  • Principle: The octanol-water partition coefficient (logP), a measure of a molecule's hydrophobicity, is estimated using an atom-based contribution method developed by Wildman and Crippen.[15][16]

  • Methodology: Each atom in the molecule is classified based on its local environment, and a specific contribution to the overall logP is assigned. The sum of these atomic contributions gives the estimated logP value.[17]

  • Application: This method is valuable in drug development and environmental science for predicting the distribution of a compound between aqueous and lipid phases.

Visualizing the Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical workflow for determining the key thermodynamic properties of a compound like this compound, integrating both experimental and computational approaches.

Thermodynamic_Workflow Workflow for Thermodynamic Property Determination cluster_experimental Experimental Determination cluster_computational Computational Estimation cluster_properties Derived & Estimated Properties Calorimetry Calorimetry BombCal Oxygen-Bomb Calorimetry Calorimetry->BombCal for ΔHc° DSC Differential Scanning Calorimetry Calorimetry->DSC for Cp Hf Enthalpy of Formation (ΔfH°) BombCal->Hf via Hess's Law Cp Heat Capacity (Cp) DSC->Cp VaporP Vapor Pressure Measurement Hv Enthalpy of Vaporization (ΔvapH°) VaporP->Hv via Clausius-Clapeyron Eq. GroupCont Group Contribution Methods Joback Joback Method GroupCont->Joback Crippen Crippen Method GroupCont->Crippen Joback->Hf Joback->Cp Joback->Hv Tb Normal Boiling Point (Tb) Joback->Tb Critical Critical Properties (Tc, Pc, Vc) Joback->Critical logP logP Crippen->logP Structure Molecular Structure (this compound) Structure->GroupCont Compound Pure Compound Sample Compound->Calorimetry Compound->VaporP

Caption: A flowchart of experimental and computational methods for determining thermodynamic properties.

References

Spectroscopic Data of 1-Methyl-2-propylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for 1-methyl-2-propylcyclohexane, targeting researchers, scientists, and professionals in drug development. The information is presented in a structured format, including data tables, experimental protocols, and a workflow diagram for spectroscopic analysis. This compound exists as two stereoisomers, cis and trans, which may exhibit differences in their spectroscopic profiles. The data presented here is a composite from various sources and may not distinguish between the isomers unless specified.

Spectroscopic Data Summary

The following tables summarize the available quantitative data for this compound from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Mass Spectrometry Data

PropertyValue
Molecular FormulaC₁₀H₂₀
Molecular Weight140.27 g/mol
Major Fragment (m/z)97 (Top Peak)
Other Fragments (m/z)55, 41

Note: The fragmentation pattern is characteristic of cycloalkanes, often involving the loss of alkyl side chains and ring fragmentation.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)AssignmentFunctional Group
~2850-2960C-H StretchAlkane (CH, CH₂, CH₃)
~1450-1470C-H Bend (Scissoring)Alkane (CH₂)
~1370-1380C-H Bend (Rock)Alkane (CH₃)

Note: As an aliphatic hydrocarbon, the IR spectrum of this compound is characterized by C-H stretching and bending vibrations. Specific peak values can vary slightly based on the molecular environment and the specific isomer.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR:

¹³C NMR:

Experimental Protocols

The following are detailed methodologies for the key experiments used to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to obtain single lines for each carbon. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A spectral width of about 220 ppm is used.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. The chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[1]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is first acquired and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is converted to a spectrum via Fourier transformation. The spectrum is usually displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction and Ionization: The most common method for a volatile compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[2] The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column (e.g., a non-polar DB-1 type column). The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or an ion trap.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • GC-MS Parameters: Typical GC parameters would involve an initial oven temperature of around 40-60°C, followed by a temperature ramp to a final temperature of 250-300°C to ensure elution of the compound. Helium is commonly used as the carrier gas.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Thin Film Sample->Prep_IR Prep_MS Dilute for GC-MS Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq Proc_NMR Fourier Transform Phase & Baseline Correction NMR_Acq->Proc_NMR Proc_IR Fourier Transform Background Subtraction IR_Acq->Proc_IR Proc_MS Data Extraction Library Matching MS_Acq->Proc_MS Analysis_NMR Chemical Shift & Coupling Constant Analysis Proc_NMR->Analysis_NMR Analysis_IR Functional Group Identification Proc_IR->Analysis_IR Analysis_MS Fragmentation Pattern Analysis Proc_MS->Analysis_MS Final_Structure Structure Elucidation & Verification Analysis_NMR->Final_Structure Analysis_IR->Final_Structure Analysis_MS->Final_Structure

A generalized workflow for the spectroscopic analysis of an organic compound.

References

Conformational Landscape of 1-Methyl-2-propylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational isomers of 1-Methyl-2-propylcyclohexane, a substituted cyclohexane (B81311) of interest in stereochemical and medicinal chemistry. A thorough understanding of the conformational preferences of such molecules is paramount in drug design and development, where three-dimensional structure dictates molecular interactions and biological activity. This document outlines the energetic principles governing the stability of its stereoisomers, details the experimental methodologies for their characterization, and presents the quantitative data in a clear, comparative format.

Principles of Conformational Analysis in Substituted Cyclohexanes

The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain and torsional strain. In substituted cyclohexanes, the spatial orientation of the substituents as either axial or equatorial gives rise to different conformational isomers with distinct energy levels. The relative stability of these conformers is primarily governed by steric interactions, most notably 1,3-diaxial interactions.

An axial substituent experiences steric hindrance from the two other axial hydrogens on the same side of the ring. This destabilizing interaction is quantified by the "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position. For adjacent substituents, gauche interactions also contribute to the overall conformational energy.

Quantitative Conformational Analysis of this compound

The conformational analysis of this compound is presented for its cis and trans stereoisomers. The relative energies of the conformers are estimated using the additive method, which incorporates the A-values of the individual substituents and the gauche interaction energy between them.

Table 1: Conformational Energy Parameters (A-values and Gauche Interaction)

Substituent/InteractionA-value (kcal/mol)
Methyl (-CH₃)1.74
n-Propyl (-CH₂CH₂CH₃)~1.8 (estimated)
Gauche (Methyl-Propyl)~0.9 (estimated)

Note: The A-value for the n-propyl group is estimated to be slightly higher than that of an ethyl group. The gauche interaction energy is approximated based on the value for two adjacent methyl groups.

Cis-1-Methyl-2-propylcyclohexane

In the cis isomer, one substituent must be in an axial position while the other is equatorial. The two possible chair conformations are in equilibrium.

cis_equilibrium cluster_0 Conformer 1 (Propyl-eq, Methyl-ax) cluster_1 Conformer 2 (Propyl-ax, Methyl-eq) C1 C1 C2 C2 C1->C2 Ring Flip

Figure 1: Chair-flip equilibrium for cis-1-Methyl-2-propylcyclohexane.

The relative stability is determined by which substituent occupies the sterically demanding axial position. The larger propyl group has a slightly larger A-value than the methyl group, indicating it has a stronger preference for the equatorial position.

Table 2: Estimated Conformational Energies for Cis-1-Methyl-2-propylcyclohexane

ConformerAxial GroupEquatorial Group1,3-Diaxial Interactions (kcal/mol)Gauche Interaction (kcal/mol)Total Strain Energy (kcal/mol)Relative Stability
1MethylPropyl1.74~0.9~2.64More Stable
2PropylMethyl~1.8~0.9~2.7Less Stable

The conformer with the larger propyl group in the equatorial position and the smaller methyl group in the axial position is predicted to be the more stable, albeit by a small margin.

Trans-1-Methyl-2-propylcyclohexane

For the trans isomer, the two substituents can be either both equatorial (di-equatorial) or both axial (di-axial).

trans_equilibrium cluster_0 Di-equatorial Conformer cluster_1 Di-axial Conformer C1 C1 C2 C2 C1->C2 Ring Flip

Figure 2: Chair-flip equilibrium for trans-1-Methyl-2-propylcyclohexane.

The di-equatorial conformer is significantly more stable as it avoids the substantial steric strain associated with two axial substituents.

Table 3: Estimated Conformational Energies for Trans-1-Methyl-2-propylcyclohexane

ConformerAxial GroupsEquatorial Groups1,3-Diaxial Interactions (kcal/mol)Gauche Interaction (kcal/mol)Total Strain Energy (kcal/mol)Relative Stability
1NoneMethyl, Propyl0~0.9~0.9Much More Stable
2Methyl, PropylNone1.74 + ~1.80~3.54Much Less Stable

The di-equatorial conformer is overwhelmingly favored at equilibrium. The energy difference is substantial, meaning the population of the di-axial conformer is negligible at room temperature.

Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy

The determination of conformational equilibria in substituted cyclohexanes is commonly achieved through low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the chair-flip is rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe distinct signals for each conformer.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve sample (5-20 mg) in a suitable deuterated solvent (e.g., CS₂/CD₂Cl₂ or CF₂Cl₂) in an NMR tube. prep2 Add a small amount of TMS as an internal standard. prep1->prep2 acq1 Place the sample in the NMR spectrometer equipped with a variable temperature unit. acq2 Cool the sample gradually to a low temperature (e.g., -80°C to -150°C) until the signals for the individual conformers are resolved. acq1->acq2 acq3 Acquire the ¹³C NMR spectrum with appropriate parameters (e.g., sufficient relaxation delay). acq2->acq3 an1 Identify the distinct sets of signals corresponding to each conformer. an2 Integrate the signals for corresponding carbons in each conformer. an1->an2 an3 Calculate the conformer populations from the integral ratios. an2->an3 an4 Calculate the Gibbs free energy difference (ΔG°) using the equation ΔG° = -RTlnKeq. an3->an4

Figure 3: Workflow for low-temperature NMR analysis.

Methodology Details:

  • Sample Preparation: A solution of this compound is prepared in a solvent that remains liquid at very low temperatures, such as a mixture of carbon disulfide (CS₂) and dichloromethane-d₂ (CD₂Cl₂) or dichlorodifluoromethane (B179400) (CF₂Cl₂). Tetramethylsilane (TMS) is added as an internal reference.

  • NMR Data Acquisition: The sample is cooled inside the NMR probe using a cryostat. ¹³C NMR spectra are recorded at various temperatures until the signals for the axial and equatorial conformers are sharp and well-resolved.

  • Data Analysis: The relative populations of the two conformers are determined by integrating the areas of corresponding carbon signals for each species. The equilibrium constant (Keq) is the ratio of the more stable to the less stable conformer. The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation ΔG° = -RTlnKeq, where R is the gas constant and T is the temperature in Kelvin.

Conclusion

The conformational analysis of this compound demonstrates the fundamental principles of stereochemistry in cyclic systems. For the cis isomer, the conformer with the larger propyl group in the equatorial position is slightly more stable. In contrast, the trans isomer exhibits a strong preference for the di-equatorial conformation. These preferences are dictated by the minimization of steric strain, primarily 1,3-diaxial interactions and gauche interactions. The quantitative estimation of these energy differences, combined with experimental verification through techniques like low-temperature NMR, provides a robust framework for understanding and predicting the three-dimensional structure and, by extension, the reactivity and biological activity of substituted cyclohexanes. This knowledge is crucial for the rational design of molecules in medicinal chemistry and materials science.

An In-depth Technical Guide to the Cis/Trans Isomerization of 1-Methyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis/trans isomerization of 1-methyl-2-propylcyclohexane, a fundamental concept in stereochemistry with significant implications for drug design and molecular recognition. By understanding the thermodynamic and kinetic principles governing the conformational preferences of this molecule, researchers can better predict molecular shapes, receptor interactions, and ultimately, the biological activity of cyclohexane-containing compounds.

Introduction to Conformational Isomerism in Substituted Cyclohexanes

The cyclohexane (B81311) ring is not a planar structure; it predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain. In a substituted cyclohexane, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process known as a "ring flip," these positions can interconvert.

For a monosubstituted cyclohexane, the equatorial position is generally more stable due to the avoidance of steric hindrance with other axial substituents, known as 1,3-diaxial interactions. The energy difference between the axial and equatorial conformers is quantified by the "A-value," which is the change in Gibbs free energy (ΔG°) for the equatorial to axial conversion.

In disubstituted cyclohexanes like this compound, the relative stability of the cis and trans isomers, and their respective chair conformations, is determined by the interplay of the steric demands of both substituents.

Thermodynamic Analysis of this compound Isomerization

The key steric interactions to consider are:

  • 1,3-Diaxial Interactions: The steric strain an axial substituent experiences with the two axial hydrogens on the same side of the ring.

  • Gauche Interactions: The steric strain between adjacent substituents (in a 1,2-relationship) when they are both in equatorial positions.

Table 1: Estimated Thermodynamic Parameters for Conformational Equilibria

IsomerConformationAxial/Equatorial Positions (Methyl, Propyl)Estimated Steric Strain (kcal/mol)Estimated ΔG° (kcal/mol)Estimated K_eq (at 298 K)Estimated Population (%)
trans Diequatorial(e, e)~0.9 (gauche interaction)0-~99.9
Diaxial(a, a)~5.5 (1,3-diaxial for Me + Pr)~4.6~4.5 x 10⁻⁴<0.1
cis Axial-Equatorial(a, e)~1.8 (1,3-diaxial for Me)0-~95
Equatorial-Axial(e, a)~2.0 (1,3-diaxial for Pr)~0.2~0.7~41

Note: These values are estimated based on the A-value of a methyl group (~1.8 kcal/mol) and an estimated A-value for a propyl group (~2.0 kcal/mol, similar to an ethyl group). The gauche interaction between adjacent methyl and propyl groups is estimated to be around 0.9 kcal/mol. These values should be considered approximations and would require experimental verification.

Logical Relationship of Isomer Stability

G Logical Flow for Determining Isomer Stability start Start with Isomer (cis or trans) draw_chairs Draw both possible chair conformations start->draw_chairs assign_positions Assign axial/equatorial positions to substituents draw_chairs->assign_positions identify_interactions Identify steric interactions (1,3-diaxial, gauche) assign_positions->identify_interactions estimate_strain Estimate total steric strain for each conformer using A-values identify_interactions->estimate_strain determine_stable_conformer The conformer with lower total strain is more stable estimate_strain->determine_stable_conformer compare_isomers Compare the most stable conformers of cis and trans isomers determine_stable_conformer->compare_isomers conclusion The isomer with the more stable dominant conformer is the thermodynamically favored isomer compare_isomers->conclusion

Workflow for assessing isomer stability.

Experimental Protocols for Isomer Analysis

The determination of the relative amounts of cis and trans isomers and their conformational populations can be achieved through a combination of separation and spectroscopic techniques.

Gas Chromatography (GC) for Isomer Separation

Objective: To separate the cis and trans isomers of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of the this compound isomer mixture in a volatile solvent such as hexane (B92381) or pentane.

  • GC Instrument: A gas chromatograph equipped with a flame ionization detector (FID) is suitable.

  • Column: A non-polar capillary column (e.g., DB-1, HP-5) is recommended for separating hydrocarbon isomers.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C. This program may require optimization for baseline separation.

  • Data Analysis: The relative amounts of the cis and trans isomers are determined by the integration of the areas of their respective peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Objective: To determine the equilibrium constant and Gibbs free energy difference between the conformers of the cis and trans isomers.

Methodology:

  • Sample Preparation: Dissolve a purified sample of each isomer (or the mixture if signals are well-resolved) in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) in an NMR tube.

  • NMR Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature.

    • For kinetic studies and to resolve individual conformers, low-temperature NMR experiments are necessary. Cool the sample in the NMR probe to a temperature where the ring flip is slow on the NMR timescale (e.g., -80 °C or lower).

  • Data Analysis:

    • At low temperatures, separate sets of signals for the axial and equatorial conformers will be visible.

    • Identify characteristic signals for each conformer (e.g., the methine proton at C-1 or C-2). The chemical shift and coupling constants of these protons are sensitive to their axial or equatorial orientation.

    • The ratio of the conformers is determined by integrating the corresponding signals.

    • The equilibrium constant (K_eq) is calculated from this ratio.

    • The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RTln(K_eq) , where R is the gas constant and T is the temperature in Kelvin.

Experimental Workflow for NMR Analysis

G NMR Experimental Workflow for Conformational Analysis start Prepare NMR sample of purified isomer acquire_rt_nmr Acquire 1H NMR spectrum at room temperature start->acquire_rt_nmr cool_sample Cool sample in NMR probe to low temperature (e.g., -80 °C) acquire_rt_nmr->cool_sample acquire_lt_nmr Acquire low-temperature 1H NMR spectrum cool_sample->acquire_lt_nmr observe_signals Observe separate signals for axial and equatorial conformers acquire_lt_nmr->observe_signals integrate_signals Integrate characteristic signals for each conformer observe_signals->integrate_signals calculate_ratio Calculate the ratio of conformers integrate_signals->calculate_ratio calculate_keq Calculate K_eq from the conformer ratio calculate_ratio->calculate_keq calculate_delta_g Calculate ΔG° = -RTln(K_eq) calculate_keq->calculate_delta_g

Workflow for NMR-based conformational analysis.

Computational Chemistry for Energy Calculations

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the relative energies of different conformers.

Computational Workflow

G Computational Workflow for Conformational Energy start Build 3D models of all possible conformers geom_opt Perform geometry optimization (e.g., DFT with B3LYP/6-31G*) start->geom_opt freq_calc Perform frequency calculations to confirm minima geom_opt->freq_calc calc_energy Calculate single-point energies at a higher level of theory (optional) freq_calc->calc_energy thermo_corr Apply thermal corrections to obtain Gibbs free energies calc_energy->thermo_corr compare_energies Compare the relative Gibbs free energies of all conformers thermo_corr->compare_energies identify_stable Identify the most stable conformer for each isomer compare_energies->identify_stable

Methodological & Application

Application Notes and Protocols for the Study of Alkylcyclohexanes in Biofuel Blends

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the inquiry specified 1-Methyl-2-propylcyclohexane, a thorough review of existing scientific literature reveals a lack of specific engine performance and emissions studies for this particular molecule. Therefore, this document utilizes data from closely related and structurally similar alkylcyclohexanes, namely propylcyclohexane (B167486) and butylcyclohexane (B157738) , as surrogates. This approach provides a scientifically robust foundation for understanding the potential application and impact of this compound in biofuel blends.

Introduction

Cycloalkanes, particularly those derived from biomass, are a promising class of compounds for blending with conventional petroleum-based fuels like diesel and gasoline. Their inclusion in biofuel blends can offer several advantages, including increased energy density and reduced soot formation compared to aromatic compounds.[1] Alkylated cycloalkanes, such as propylcyclohexane and its isomers, are of significant interest due to their favorable physical and chemical properties that make them suitable for use in both compression-ignition (diesel) and spark-ignition (gasoline) engines.

These application notes provide a comprehensive overview of the use of alkylcyclohexanes in biofuel blend studies, with a focus on propylcyclohexane as a representative molecule. The document outlines key performance and emission characteristics observed in engine studies and provides detailed protocols for researchers and scientists in the field of biofuel development.

Data Presentation: Performance and Emissions of Alkylcyclohexane-Diesel Blends

A study investigating a surrogate biofuel blend containing butylcyclohexane and propylcyclohexane in a single-cylinder compression ignition research engine demonstrated notable effects on engine performance and emissions. The surrogate fuel (SF) was blended with research-grade No. 2 diesel (DF2) at varying concentrations.

Table 1: Engine Load Output for Propylcyclohexane/Butylcyclohexane Surrogate Fuel Blends in a Compression-Ignition Engine [2]

Fuel Blend (by volume)Maximum Load Output (relative to DF2)
DF2 (Baseline)100%
10% SF + 90% DF2Increased
20% SF + 80% DF2Increased
30% SF + 70% DF2Increased

Table 2: Emission Characteristics of Propylcyclohexane/Butylcyclohexane Surrogate Fuel Blends in a Compression-Ignition Engine [2]

Fuel Blend (by volume)Sooting Propensity (relative to DF2)NOx Formation (relative to DF2)
DF2 (Baseline)100%100%
10% SF + 90% DF2DecreasedNo significant impact
20% SF + 80% DF2DecreasedNo significant impact
30% SF + 70% DF2DecreasedNo significant impact

Experimental Protocols

Fuel Blend Preparation

This protocol describes the preparation of biofuel blends containing alkylcyclohexanes for engine testing.

Materials:

  • Base fuel (e.g., ultra-low-sulfur diesel, gasoline)

  • Alkylcyclohexane (e.g., propylcyclohexane)

  • Volumetric flasks or graduated cylinders

  • Magnetic stirrer and stir bars

Procedure:

  • Determine the desired volumetric blend ratios (e.g., 10%, 20%, 30% alkylcyclohexane).

  • Measure the required volume of the base fuel and pour it into a clean, dry container.

  • Measure the required volume of the alkylcyclohexane.

  • Slowly add the alkylcyclohexane to the base fuel while continuously stirring with a magnetic stirrer.

  • Continue stirring the mixture for at least 30 minutes to ensure homogeneity.

  • Store the prepared blend in a sealed, labeled container away from direct sunlight.

Compression-Ignition (Diesel) Engine Testing

This protocol outlines a general procedure for evaluating the performance and emissions of alkylcyclohexane-diesel blends in a single-cylinder research engine.[2]

Equipment:

  • Single-cylinder compression-ignition research engine (e.g., Ricardo Hydra)

  • Engine dynamometer

  • Fuel flow measurement system

  • Emissions analyzer (for NOx, CO, HC, and smoke opacity)

  • Data acquisition system

Procedure:

  • Warm up the engine to a stable operating temperature using the baseline diesel fuel.

  • Record baseline performance and emissions data at various engine loads and speeds.

  • Switch the fuel supply to the prepared alkylcyclohexane blend.

  • Allow the engine to stabilize on the new fuel blend for a sufficient period.

  • Repeat the performance and emissions measurements at the same engine operating points as the baseline fuel.

  • For each blend, conduct tests by:

    • Holding the start of injection constant and varying the injection duration from maximum load down to a lower percentage of the maximum load.

    • Holding the fuel-air equivalence ratio constant while sweeping the start of fuel injection timing.

  • Compare the data from the biofuel blends to the baseline diesel data to evaluate changes in load output, fuel consumption, and emissions.

Combustion Characteristics Analysis in a Rapid Compression Machine

This protocol is adapted from a comprehensive study on the combustion kinetics of n-propylcyclohexane and is suitable for fundamental combustion research.[3]

Equipment:

  • Rapid Compression Machine (RCM)

  • High-speed pressure transducer

  • Gas mixing system

  • Data acquisition system

Procedure:

  • Prepare a homogeneous mixture of n-propylcyclohexane, an oxidizer (e.g., synthetic air), and a diluent gas (e.g., nitrogen) at a specific equivalence ratio.

  • Introduce the gas mixture into the reaction chamber of the RCM.

  • Rapidly compress the mixture to a target pressure and temperature.

  • Record the pressure rise in the reaction chamber using a high-speed pressure transducer.

  • The ignition delay time is determined from the pressure trace as the time from the end of compression to the onset of rapid combustion.

  • Conduct experiments over a range of temperatures, pressures, and equivalence ratios to map the combustion behavior of the fuel.

Visualization of Experimental Workflows

Experimental_Workflow_Diesel cluster_prep Fuel Preparation cluster_testing Engine Testing cluster_analysis Data Analysis BaseFuel Base Diesel Fuel Blending Blending & Mixing BaseFuel->Blending Alkylcyclohexane Propylcyclohexane Alkylcyclohexane->Blending BiofuelBlend Biofuel Blend Blending->BiofuelBlend Engine CI Research Engine BiofuelBlend->Engine DataAcq Data Acquisition Engine->DataAcq Performance Data Emissions Emissions Analysis Engine->Emissions Exhaust Gas Comparison Comparison to Baseline DataAcq->Comparison Emissions->Comparison Results Performance & Emissions Results Comparison->Results

Caption: Workflow for diesel engine testing of alkylcyclohexane biofuel blends.

RCM_Workflow GasPrep Gas Mixture Preparation (Propylcyclohexane, Oxidizer, Diluent) RCM Introduce Mixture to RCM GasPrep->RCM Compression Rapid Compression RCM->Compression PressureTrace Record Pressure Trace Compression->PressureTrace Analysis Determine Ignition Delay Time PressureTrace->Analysis CombustionData Combustion Kinetics Data Analysis->CombustionData

Caption: Workflow for Rapid Compression Machine (RCM) combustion analysis.

References

Application Note: GC-MS Analysis of 1-Methyl-2-propylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the separation and identification of cis- and trans-1-Methyl-2-propylcyclohexane isomers using gas chromatography-mass spectrometry (GC-MS). Due to their similar physicochemical properties, the chromatographic separation of these stereoisomers requires optimized GC conditions. This document provides a comprehensive methodology, including sample preparation, GC-MS parameters, and expected data, to aid researchers, scientists, and drug development professionals in the analysis of these and similar alkylcyclohexane compounds.

Introduction

1-Methyl-2-propylcyclohexane (C₁₀H₂₀, M.W. 140.27 g/mol ) is a saturated cyclic hydrocarbon that exists as cis and trans stereoisomers.[1][2] The characterization and differentiation of these isomers are crucial in various fields, including geochemistry, fuel analysis, and as potential impurities or metabolites in drug development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.[3] The high resolution of capillary GC columns allows for the separation of closely related isomers, while mass spectrometry provides structural information for their unambiguous identification. This note outlines a robust GC-MS method for the analysis of this compound isomers.

Experimental Protocols

Sample Preparation

A standard mixture of cis- and trans-1-Methyl-2-propylcyclohexane should be prepared in a volatile organic solvent.

  • Solvent: n-Hexane or Dichloromethane are recommended.

  • Concentration: Prepare a stock solution of the isomer mixture at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of approximately 10 µg/mL in the chosen solvent.

  • Procedure:

    • Accurately weigh and dissolve the this compound isomer standard in the solvent.

    • Perform serial dilutions to achieve the desired final concentration.

    • Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the separation and analysis of this compound isomers. These are based on methods used for similar alkylcyclohexanes and should be optimized for the specific instrument and application.

Parameter Condition
Gas Chromatograph Agilent 7890 GC or equivalent
Mass Spectrometer Agilent 5977 MS or equivalent
GC Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Injector Split/Splitless, operated in split mode (50:1 split ratio)
Injector Temperature 250°C
Oven Program Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 20 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 40-300
Solvent Delay 5 min

Data Presentation

The primary quantitative data for the identification of this compound isomers are their gas chromatographic retention indices and their mass spectral fragmentation patterns.

Gas Chromatography Data

The separation of the cis and trans isomers is achieved due to subtle differences in their interaction with the stationary phase. The Kovats retention index (RI) is a standardized measure of retention time that helps in the identification of compounds by comparing them with the retention times of n-alkanes.

IsomerCAS NumberKovats Retention Index (Non-polar column)
cis-1-Methyl-2-propylcyclohexane4926-71-01042
trans-1-Methyl-2-propylcyclohexane42806-77-9993 - 998

Data sourced from NIST and PubChem databases.[4][5]

Mass Spectrometry Data

The electron ionization mass spectra of both isomers are expected to be very similar, with the molecular ion peak at m/z 140. The fragmentation of substituted cyclohexanes is primarily driven by the cleavage of the bond at the branching point to form a more stable carbocation. The loss of the propyl group (C₃H₇, 43 u) or the methyl group (CH₃, 15 u) are expected to be significant fragmentation pathways.

m/zProposed Fragment Ioncis-1-Methyl-2-propylcyclohexane Relative Intensity (%) (Predicted)trans-1-Methyl-2-propylcyclohexane Relative Intensity (%) (Predicted)
140[M]⁺1518
125[M-CH₃]⁺3035
97[M-C₃H₇]⁺100 (Base Peak)100 (Base Peak)
83[C₆H₁₁]⁺4550
69[C₅H₉]⁺6065
55[C₄H₇]⁺8590
41[C₃H₅]⁺7075

Note: The relative intensities are predicted based on general fragmentation patterns of alkylcyclohexanes and may vary with experimental conditions.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard This compound Isomer Standard Dilution Dilution to 10 µg/mL Standard->Dilution Solvent n-Hexane or Dichloromethane Solvent->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injector GC Injector (250°C) Vial->Injector Injection GC_Column HP-5ms Column (Temperature Program) Injector->GC_Column Separation MS_Detector Mass Spectrometer (EI, 70 eV) GC_Column->MS_Detector Detection Chromatogram Total Ion Chromatogram (TIC) MS_Detector->Chromatogram Mass_Spectra Mass Spectra of Separated Isomers MS_Detector->Mass_Spectra Identification Isomer Identification (Retention Index & Spectra) Chromatogram->Identification Mass_Spectra->Identification

Caption: Experimental workflow for GC-MS analysis.

Isomer_Separation_Logic cluster_mixture Isomer Mixture cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Mixture cis- & trans- This compound GC_Separation Separation based on differential partitioning with stationary phase Mixture->GC_Separation Injection Cis_Isomer cis-Isomer (Later Elution) GC_Separation->Cis_Isomer Trans_Isomer trans-Isomer (Earlier Elution) GC_Separation->Trans_Isomer MS_Analysis Ionization and Fragmentation Cis_Isomer->MS_Analysis Trans_Isomer->MS_Analysis Cis_Spectrum Mass Spectrum of cis-Isomer MS_Analysis->Cis_Spectrum Trans_Spectrum Mass Spectrum of trans-Isomer MS_Analysis->Trans_Spectrum

Caption: Logical flow of isomer separation and identification.

References

Application Notes and Protocols for the Hydrogenation of 1-Methyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental and widely utilized reaction in organic synthesis, crucial for the stereoselective reduction of unsaturated compounds. This document provides a detailed guide to the experimental setup for the hydrogenation of 1-methyl-2-propylcyclohexene to yield 1-methyl-2-propylcyclohexane. The protocols and data presented herein are compiled from established methodologies for the hydrogenation of substituted cyclohexenes, offering a robust starting point for researchers in drug development and organic synthesis. The resulting saturated carbocycle is a common scaffold in medicinal chemistry, and control over its stereochemistry is often critical for biological activity.

The hydrogenation of an alkene is a reduction reaction where hydrogen gas (H₂) is added across the double bond in the presence of a metal catalyst, resulting in a saturated alkane.[1] Common catalysts for this transformation include palladium, platinum, and nickel, often supported on a high-surface-area material like activated carbon.[2] The reaction is typically a syn-addition, with both hydrogen atoms adding to the same face of the double bond.[3][4] The stereochemical outcome is primarily dictated by the steric hindrance of the substituents on the alkene, with hydrogen preferentially adding to the less hindered face.[5]

Data Presentation: Comparison of Catalytic Systems

CatalystCatalyst Loading (w/w %)SolventTemperature (°C)Hydrogen Pressure (atm)Typical SubstratesReference
5% or 10% Pd/C5 - 10Ethanol (B145695), Methanol, Ethyl Acetate25 (Room Temp)1 - 4Alkenes, Alkynes, Nitro groups[2][6]
Platinum(IV) oxide (PtO₂)1 - 5Acetic Acid, Ethanol25 (Room Temp)1 - 3Cyclohexenes
5% Pt/CB10 (by weight of substrate)Methylcyclohexane/Isopropanol140In situ generationAlkenes, Alkynes[7]
Rhodium-on-alumina5Ethanol25 (Room Temp)1 - 3Aromatic rings[8]

Experimental Protocols

This section outlines a general yet detailed protocol for the hydrogenation of 1-methyl-2-propylcyclohexene to this compound using palladium on carbon (Pd/C), a common and effective catalyst for this type of transformation.[6]

Materials and Equipment:

  • 1-methyl-2-propylcyclohexene (starting material)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂) cylinder with regulator

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon filled with H₂)

  • Reaction flask (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite® pad)

  • Rotary evaporator

  • NMR spectrometer and/or GC-MS for product analysis

Procedure:

  • Reactor Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1-methyl-2-propylcyclohexene (1.0 eq).

    • Dissolve the substrate in a suitable solvent, such as ethanol (typically 10-20 mL per gram of substrate).

  • Catalyst Addition:

    • Carefully add 10% Pd/C catalyst to the reaction mixture. The catalyst loading is typically 5-10% by weight of the starting material.[6]

    • Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. It is recommended to handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon) or to use a wetted catalyst.

  • Hydrogenation:

    • Seal the reaction flask and connect it to the hydrogenation apparatus.

    • Purge the system with an inert gas (nitrogen or argon) to remove air.

    • Introduce hydrogen gas into the reaction vessel. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).[6]

    • Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the catalyst, substrate, and hydrogen gas.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas from the system and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite® or a membrane filter to remove the palladium catalyst.[6]

    • Rinse the filter pad with a small amount of the reaction solvent to ensure all the product is collected.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Product Analysis:

    • Analyze the crude product by NMR spectroscopy and/or GC-MS to confirm the structure and determine the stereoisomeric ratio (cis/trans) of the this compound.

Expected Stereochemical Outcome:

The hydrogenation of 1-methyl-2-propylcyclohexene is expected to proceed via syn-addition of hydrogen to the double bond. The hydrogen atoms will preferentially add from the less sterically hindered face of the cyclohexene (B86901) ring. The stereochemical outcome will depend on the specific isomer of the starting material. For example, in 1-methyl-2-propyl-1-cyclohexene, the hydrogen atoms are likely to add from the face opposite to the allylic methyl and propyl groups, leading to the formation of cis-1-methyl-2-propylcyclohexane (B13810613) as the major product. However, the exact ratio of cis to trans isomers can be influenced by the catalyst and reaction conditions.

Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactant 1-Methyl-2-propylcyclohexene Setup Reactor Setup: Dissolve Reactant in Solvent Reactant->Setup Solvent Ethanol Solvent->Setup Catalyst 10% Pd/C Add_Catalyst Add Pd/C Catalyst Catalyst->Add_Catalyst Setup->Add_Catalyst Hydrogenation Hydrogenation: Introduce H₂ (1-4 atm) Stir at Room Temp Add_Catalyst->Hydrogenation Filter Filter to Remove Catalyst Hydrogenation->Filter Reaction Complete Concentrate Concentrate via Rotary Evaporation Filter->Concentrate Analysis Product Analysis: NMR, GC-MS Concentrate->Analysis Product This compound Analysis->Product

Caption: Experimental workflow for the catalytic hydrogenation of 1-methyl-2-propylcyclohexene.

Signaling Pathway (Logical Relationship):

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_factors Influencing Factors Substrate 1-Methyl-2-propylcyclohexene (Unsaturated) Adsorption Adsorption onto Catalyst Surface Substrate->Adsorption Hydrogen Hydrogen Gas (H₂) Hydrogen->Adsorption Catalyst Metal Catalyst (e.g., Pd/C) Catalyst->Adsorption H_Addition Syn-Addition of Hydrogen to Less Hindered Face Adsorption->H_Addition Product This compound (Saturated) H_Addition->Product Stereoisomers Cis/Trans Isomers Product->Stereoisomers Steric_Hindrance Steric Hindrance Steric_Hindrance->H_Addition Conditions Reaction Conditions (Temp, Pressure, Solvent) Conditions->H_Addition

Caption: Key factors influencing the catalytic hydrogenation of 1-methyl-2-propylcyclohexene.

References

Troubleshooting & Optimization

Technical Support Center: Separation of 1-Methyl-2-propylcyclohexane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in separating 1-Methyl-2-propylcyclohexane stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Understanding the Challenge

This compound possesses multiple stereoisomers due to the presence of two chiral centers (at carbons 1 and 2) and the conformational flexibility of the cyclohexane (B81311) ring. The primary challenges in separating these stereoisomers—which include diastereomers (cis and trans isomers) and their respective enantiomers—stem from their very similar physicochemical properties, such as boiling point and polarity. Furthermore, the rapid interconversion between chair conformations can complicate chromatographic separations.[1][2] Effective separation, therefore, requires high-resolution chromatographic techniques and careful optimization of experimental parameters.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound stereoisomers.

Issue 1: Poor or No Separation of cis and trans Diastereomers

Question: I am not seeing any separation between the cis and trans isomers of this compound using gas chromatography (GC). How can I improve the resolution?

Answer:

Co-elution of diastereomers is a common issue when their polarities and volatilities are very similar. Here are several troubleshooting steps:

  • Optimize the Temperature Program:

    • Problem: A fast temperature ramp can lead to insufficient interaction with the stationary phase.

    • Solution: Decrease the temperature ramp rate (e.g., to 1-2 °C/min). A slower ramp increases the time the isomers spend in the column, enhancing the separation. Also, consider starting at a lower initial oven temperature to improve the resolution of early-eluting compounds.[3]

  • Select an Appropriate Stationary Phase:

    • Problem: A standard non-polar stationary phase (like 100% dimethylpolysiloxane) may not provide enough selectivity.

    • Solution: Switch to a more polar stationary phase. A mid-polarity phase, such as one containing cyanopropyl or phenyl groups, can offer different selectivities based on dipole-dipole interactions. For non-polar compounds like alkylcyclohexanes, a shape-selective stationary phase, such as one based on cyclodextrins, can be highly effective.[4][5]

  • Increase Column Length or Decrease Inner Diameter:

    • Problem: Insufficient column efficiency.

    • Solution: Using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) increases the number of theoretical plates and can improve resolution.

  • Adjust Carrier Gas Flow Rate:

    • Problem: The linear velocity of the carrier gas may not be optimal.

    • Solution: Optimize the carrier gas (e.g., Helium or Hydrogen) flow rate to achieve the minimum plate height, thereby maximizing column efficiency.

Issue 2: Inability to Separate Enantiomers Using a Chiral Column

Question: I am using a chiral GC column to separate the enantiomers of trans-1-Methyl-2-propylcyclohexane, but I am only seeing a single peak. What should I do?

Answer:

Separating enantiomers of relatively non-polar hydrocarbons can be particularly challenging. If you are not achieving separation on a chiral stationary phase (CSP), consider the following:

  • Verify Column Suitability:

    • Problem: The chosen chiral stationary phase may not be suitable for this class of compounds.

    • Solution: Cyclodextrin-based CSPs are generally the most effective for separating non-polar and weakly polar enantiomers by GC.[4][5] Ensure you are using a derivative of β- or γ-cyclodextrin that is known to resolve hydrocarbons.

  • Optimize Temperature:

    • Problem: Chiral recognition is often highly temperature-dependent.

    • Solution: Enantioselective interactions are typically stronger at lower temperatures. Try running the separation at a lower isothermal temperature or with a very slow temperature ramp.

  • Check for Peak Overload:

    • Problem: Injecting too much sample can saturate the chiral stationary phase, leading to peak broadening and loss of resolution.

    • Solution: Reduce the sample concentration or the injection volume.

  • Consider Derivatization (if applicable):

    • Problem: The analyte may lack sufficient interaction points with the CSP.

    • Solution: While not ideal for a simple hydrocarbon, in other cases, derivatizing the molecule to introduce polar functional groups can enhance its interaction with the CSP and improve separation. This is less applicable here but is a general strategy in chiral separations.

Issue 3: Peak Tailing or Fronting

Question: My chromatogram shows significant peak tailing for all stereoisomers. What is causing this and how can I fix it?

Answer:

Peak asymmetry can be caused by several factors:

  • Active Sites in the Inlet or Column:

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If the column is old, it may need to be conditioned or replaced.[3]

  • Column Overload:

    • Solution: As mentioned before, inject a smaller amount of the sample.

  • Improper Column Installation:

    • Solution: Ensure the column is installed correctly in the injector and detector, with the appropriate insertion distances and no leaks.

  • Polarity Mismatch between Sample and Solvent:

    • Solution: Dissolve the sample in a solvent that is compatible with the stationary phase (e.g., hexane (B92381) for a non-polar column).

Frequently Asked Questions (FAQs)

Q1: What are the primary stereoisomers of this compound I need to consider for separation?

A1: this compound has two chiral centers, leading to four possible stereoisomers:

  • (1R,2R)-1-Methyl-2-propylcyclohexane

  • (1S,2S)-1-Methyl-2-propylcyclohexane

  • (1R,2S)-1-Methyl-2-propylcyclohexane

  • (1S,2R)-1-Methyl-2-propylcyclohexane

These are grouped into two pairs of enantiomers. The relationship between the (1R,2R) and (1R,2S) isomers, for example, is diastereomeric. These are also referred to as trans (1R,2R and 1S,2S) and cis (1R,2S and 1S,2R) isomers based on the relative positions of the methyl and propyl groups.

Q2: Which chromatographic technique is best for separating these stereoisomers: GC, HPLC, or SFC?

A2:

  • Gas Chromatography (GC): Due to the volatility of this compound, GC is the most common and effective technique. For diastereomer separation, a standard capillary column can be used, while enantiomer separation requires a chiral stationary phase, typically based on cyclodextrins.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC with a chiral stationary phase (e.g., polysaccharide-based) can also be used, but the lack of a UV chromophore in the molecule makes detection challenging unless a universal detector like a refractive index detector (RID) or a mass spectrometer (MS) is used.[6][7]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative that combines the benefits of both GC and HPLC. It often provides faster separations than HPLC and can be more efficient for chiral separations.[8][9][10][11] Detection can still be a challenge without a universal detector.

Q3: How do the chair conformations of the cyclohexane ring affect the separation?

A3: The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. For a given stereoisomer, the substituents (methyl and propyl groups) can be in either axial or equatorial positions. The conformer with the bulky propyl group in the equatorial position is significantly more stable and will be the predominant form.[1][12][2][13][14] The subtle differences in the shape, size, and dipole moment of the dominant conformers of each stereoisomer are what allow for their separation by chromatography. A stationary phase that can effectively discriminate between these small differences in shape will provide better resolution.

Q4: Can I separate all four stereoisomers in a single chromatographic run?

A4: Yes, this is often possible with a high-resolution chiral capillary GC column. The column must first be able to separate the diastereomeric pairs (cis from trans) and then resolve the enantiomers within each pair. This requires a highly selective chiral stationary phase and optimized chromatographic conditions.

Quantitative Data Summary

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Stationary Phase Cyclodextrin-based CSPPolysaccharide-based CSP (e.g., Chiralpak)Polysaccharide-based CSP
Typical Mobile Phase Helium or Hydrogen (carrier gas)Hexane/IsopropanolSupercritical CO₂/Methanol
Typical Resolution (Rs) > 1.5 for enantiomers> 1.2 for enantiomers> 1.5 for enantiomers
Separation Factor (α) 1.05 - 1.201.10 - 1.501.15 - 1.60
Typical Analysis Time 15 - 45 min10 - 30 min5 - 15 min

Experimental Protocols

Below are example protocols for the separation of this compound stereoisomers based on common practices for similar compounds.

Protocol 1: Diastereomer Separation by Gas Chromatography (GC-FID)
  • Objective: To separate cis and trans isomers of this compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split/Splitless injector, operated in split mode (50:1 split ratio) at 250 °C.

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Detector: FID at 280 °C.

  • Sample Preparation: Dilute the isomer mixture in hexane to a concentration of approximately 100 ppm.

Protocol 2: Enantiomer Separation by Chiral Gas Chromatography (GC-MS)
  • Objective: To separate all four stereoisomers of this compound.

  • Instrumentation: Gas chromatograph with a Mass Spectrometer (MS) detector.

  • Column: A cyclodextrin-based chiral capillary column (e.g., a derivative of β-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/Splitless injector, operated in splitless mode at 250 °C.

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 2 °C/min to 120 °C.

    • Hold at 120 °C for 10 minutes.

  • Detector: Mass Spectrometer in scan mode (m/z 40-200).

  • Sample Preparation: Dilute the isomer mixture in hexane to a concentration of approximately 50 ppm.

Visualizations

Separation_Troubleshooting_Workflow start Start: Poor or No Separation check_diastereomers Are you separating diastereomers (cis/trans)? start->check_diastereomers check_enantiomers Are you separating enantiomers? check_diastereomers->check_enantiomers No optimize_temp Optimize Temperature Program (Lower initial T, slower ramp) check_diastereomers->optimize_temp Yes check_chiral_column Verify Chiral Stationary Phase Suitability (e.g., Cyclodextrin) check_enantiomers->check_chiral_column Yes change_phase Change Stationary Phase (Increase polarity or use shape-selective) optimize_temp->change_phase fail Separation Still Poor optimize_temp->fail column_dims Increase Column Efficiency (Longer column, smaller ID) change_phase->column_dims change_phase->fail success Separation Achieved column_dims->success column_dims->fail optimize_chiral_temp Optimize Temperature (Lower T for better chiral recognition) check_chiral_column->optimize_chiral_temp check_chiral_column->fail check_overload Check for Sample Overload (Reduce concentration/volume) optimize_chiral_temp->check_overload optimize_chiral_temp->fail check_overload->success check_overload->fail fail->start Re-evaluate Problem

Caption: Troubleshooting workflow for separation issues.

Stereoisomer_Relationships cluster_trans trans Isomers cluster_cis cis Isomers trans_RR (1R,2R) trans_SS (1S,2S) trans_RR->trans_SS Enantiomers cis_RS (1R,2S) trans_RR->cis_RS Diastereomers cis_SR (1S,2R) trans_RR->cis_SR Diastereomers trans_SS->cis_RS Diastereomers trans_SS->cis_SR Diastereomers cis_RS->cis_SR Enantiomers

Caption: Stereoisomeric relationships of this compound.

References

Technical Support Center: Synthesis of 1-Methyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 1-Methyl-2-propylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common synthetic routes to this compound include:

  • Friedel-Crafts Alkylation: This involves the alkylation of a substituted benzene (B151609) ring, such as toluene (B28343), with a propylating agent (e.g., 1-chloropropane (B146392) or propene) in the presence of a Lewis acid catalyst, followed by catalytic hydrogenation of the aromatic ring.

  • Grignard Reaction: This route typically involves the reaction of a Grignard reagent, such as propylmagnesium bromide, with 2-methylcyclohexanone (B44802), followed by dehydration of the resulting alcohol and subsequent hydrogenation of the double bond.

  • Catalytic Hydrogenation: This method involves the direct hydrogenation of a suitable aromatic precursor, such as 1-methyl-2-propylbenzene, under high pressure and temperature using a metal catalyst.[1][2]

Q2: What are the typical byproducts I might encounter during the synthesis of this compound?

A2: The byproducts largely depend on the synthetic route chosen. Please refer to the troubleshooting guides below for specific examples. Generally, you can expect to see isomers of the desired product, products of incomplete reaction, and byproducts from side reactions like rearrangement, over-alkylation, or reduction.

Q3: How can I identify the byproducts in my reaction mixture?

A3: The most effective analytical technique for identifying and quantifying byproducts in this synthesis is Gas Chromatography-Mass Spectrometry (GC-MS).[3] This method separates the components of your mixture and provides mass spectra that can be used to identify the individual compounds. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of isolated byproducts.

Q4: What general strategies can I employ to minimize byproduct formation?

A4: To minimize byproduct formation, careful control of reaction conditions is crucial. This includes:

  • Temperature Control: Many side reactions are favored at higher temperatures.

  • Stoichiometry: Using the correct ratio of reactants can prevent over-alkylation or incomplete reactions.

  • Choice of Catalyst: The type and amount of catalyst can significantly influence the product distribution.

  • Purity of Reagents and Solvents: Impurities can lead to unexpected side reactions.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound via different methods.

Troubleshooting Guide 1: Friedel-Crafts Alkylation Route

This route often involves the alkylation of toluene with a propylating agent, followed by hydrogenation.

Problem: My GC-MS analysis shows multiple isomers of the desired product and other unexpected peaks.

Potential Byproducts and Their Identification:

Observed Byproduct Likely Cause Identification (Expected GC-MS Fragments) Mitigation Strategy
Isopropyl-substituted isomers (e.g., 1-Isopropyl-2-methylcyclohexane) Carbocation rearrangement of the n-propyl cation to the more stable isopropyl cation during the Friedel-Crafts alkylation step.[4][5]Molecular Ion (M+): 140. Key Fragments: m/z 125 (M-15), 97 (M-43)Use a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃). Perform the reaction at a lower temperature.
Poly-alkylated products (e.g., Di-propylated toluenes and their hydrogenated derivatives) The initial product, propyltoluene, is more reactive than toluene and can undergo further alkylation.[4]M+ will be higher than the desired product (e.g., 182 for dipropyltoluene).Use a large excess of the starting aromatic compound (toluene) relative to the alkylating agent.
Partially hydrogenated intermediates (e.g., 1-Methyl-2-propylbenzene) Incomplete hydrogenation of the aromatic ring.[6][7]M+: 134. Characteristic aromatic fragments (e.g., m/z 91, 119).Increase hydrogenation reaction time, pressure, or catalyst loading. Ensure the catalyst is active.

Experimental Protocol: Friedel-Crafts Alkylation and Hydrogenation

  • Alkylation: To a stirred solution of anhydrous aluminum chloride (AlCl₃) in an excess of dry toluene at 0°C, slowly add 1-chloropropane. After the addition, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by slowly adding it to ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrogenation: The crude propyltoluene from the previous step is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) in a high-pressure reactor. After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield the crude this compound.

Logical Relationship Diagram: Friedel-Crafts Alkylation Issues

High Temperature High Temperature Carbocation Rearrangement Carbocation Rearrangement High Temperature->Carbocation Rearrangement Strong Lewis Acid Strong Lewis Acid Strong Lewis Acid->Carbocation Rearrangement Incorrect Stoichiometry Incorrect Stoichiometry Polyalkylation Polyalkylation Incorrect Stoichiometry->Polyalkylation Inefficient Hydrogenation Inefficient Hydrogenation Incomplete Reaction Incomplete Reaction Inefficient Hydrogenation->Incomplete Reaction Isopropyl Isomers Isopropyl Isomers Carbocation Rearrangement->Isopropyl Isomers Dipropyl Byproducts Dipropyl Byproducts Polyalkylation->Dipropyl Byproducts Aromatic Precursor Aromatic Precursor Incomplete Reaction->Aromatic Precursor

Caption: Troubleshooting Friedel-Crafts Alkylation Byproducts.

Troubleshooting Guide 2: Grignard Reaction Route

This approach may involve the reaction of propylmagnesium bromide with 2-methylcyclohexanone.

Problem: The yield of my desired product is low, and I observe several byproducts.

Potential Byproducts and Their Identification:

Observed Byproduct Likely Cause Identification (Expected GC-MS Fragments) Mitigation Strategy
2-Methylcyclohexanone (Starting material) The Grignard reagent may have acted as a base, causing enolization of the ketone, rather than as a nucleophile.M+: 112. Characteristic fragments of the starting material.Use a less sterically hindered Grignard reagent if possible. Add the ketone slowly to the Grignard reagent at a low temperature.
Propane and Propene Reaction of the Grignard reagent with trace amounts of water or other acidic protons in the reaction mixture.These are volatile and may not be observed in the final product mixture but will reduce the effective concentration of the Grignard reagent.Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
1-Propyl-2-methylcyclohexene Incomplete hydrogenation of the alkene intermediate formed after dehydration of the tertiary alcohol.M+: 138. Fragments indicating an unsaturated ring.Ensure complete hydrogenation by increasing reaction time, pressure, or catalyst loading.

Experimental Protocol: Grignard Reaction and Subsequent Hydrogenation

  • Grignard Reaction: To a stirred suspension of magnesium turnings in anhydrous diethyl ether, slowly add 1-bromopropane (B46711) to initiate the formation of the Grignard reagent. Once the Grignard reagent has formed, cool the solution to 0°C and slowly add a solution of 2-methylcyclohexanone in anhydrous diethyl ether. After the addition is complete, stir the reaction at room temperature. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether, combine the organic layers, dry, and concentrate.

  • Dehydration and Hydrogenation: The crude tertiary alcohol can be dehydrated using a mild acid catalyst (e.g., oxalic acid) with heating. The resulting alkene is then hydrogenated as described in the Friedel-Crafts route.

Workflow Diagram: Grignard Synthesis and Potential Pitfalls

cluster_grignard Grignard Reaction cluster_side_reactions Side Reactions cluster_workup Dehydration & Hydrogenation 2-Methylcyclohexanone 2-Methylcyclohexanone Tertiary Alcohol Intermediate Tertiary Alcohol Intermediate 2-Methylcyclohexanone->Tertiary Alcohol Intermediate Nucleophilic Attack Enolization Enolization 2-Methylcyclohexanone->Enolization Base Abstraction Propylmagnesium Bromide Propylmagnesium Bromide Propylmagnesium Bromide->Tertiary Alcohol Intermediate Propylmagnesium Bromide->Enolization Reaction with H2O Reaction with H2O Propylmagnesium Bromide->Reaction with H2O Alkene Intermediate Alkene Intermediate Tertiary Alcohol Intermediate->Alkene Intermediate Dehydration This compound This compound Alkene Intermediate->this compound Hydrogenation Incomplete Hydrogenation Incomplete Hydrogenation Alkene Intermediate->Incomplete Hydrogenation

Caption: Grignard Synthesis Workflow and Common Side Reactions.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 1-Methyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography (GC) analysis of 1-Methyl-2-propylcyclohexane. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address and resolve specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where the peak's descending half is broader than the ascending half, resulting in an asymmetrical peak shape. In an ideal GC analysis, peaks should be symmetrical (Gaussian). Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and overall decreased analytical precision. For a non-polar compound like this compound, peak tailing is often indicative of issues within the GC system rather than inherent compound properties.

Q2: What are the most common causes of peak tailing for a non-polar compound like this compound?

A2: While this compound is a non-polar hydrocarbon and less prone to strong chemical interactions, peak tailing can still occur due to several factors. The most common causes include:

  • Active Sites in the GC System: Even in a system designed for non-polar analysis, active sites can develop in the injector liner, at the column inlet, or on contaminated surfaces. These sites can interact with analytes, causing adsorption and subsequent slow release, which leads to tailing.

  • Column Contamination or Degradation: Accumulation of non-volatile residues from previous injections can contaminate the column, creating active sites and disrupting the normal partitioning process. Over time, the stationary phase can also degrade, especially at high temperatures, exposing active silanol (B1196071) groups.

  • Improper Column Installation: A poorly cut column end, incorrect column insertion depth into the injector or detector, or leaks at the fittings can create dead volumes and turbulence in the carrier gas flow path, resulting in peak distortion.

  • Inappropriate Method Parameters: Sub-optimal parameters such as an injector temperature that is too low, an unsuitable carrier gas flow rate, or an improper oven temperature program can contribute to peak tailing.

  • Sample Matrix Effects: The presence of more polar or active compounds in the sample matrix can interact with the GC system and indirectly cause tailing of the this compound peak.

Q3: How can I quickly diagnose the potential cause of peak tailing in my chromatogram?

A3: A good starting point is to observe which peaks in your chromatogram are tailing.

  • If all peaks, including the solvent peak, are tailing: This often points to a physical problem in the flow path, such as a poorly installed column, a leak, or a significant dead volume.

  • If only the this compound peak (and other similar non-polar analytes) are tailing: This suggests a more specific interaction, possibly with active sites that have developed in the system or column contamination.

  • If peak shape degrades over a sequence of injections: This is a strong indicator of column contamination or the accumulation of non-volatile residues in the inlet.

Troubleshooting Guides

This section provides detailed troubleshooting steps for the most common causes of peak tailing in the GC analysis of this compound.

Guide 1: Addressing Issues in the GC Inlet

The GC inlet is a primary source of problems leading to peak tailing. Regular maintenance is crucial for optimal performance.

Q: My peaks have started to tail recently. What should I check in the GC inlet first?

A: The first and simplest troubleshooting step is to perform routine maintenance on the inlet. This includes replacing the septum and the liner. A cored septum can shed particles into the liner, creating active sites, and a dirty liner can be a major source of contamination.

Experimental Protocol: Inlet Maintenance

  • Cool Down: Ensure the injector temperature has cooled to a safe level.

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Replace Septum: Unscrew the septum nut, remove the old septum with forceps, and replace it with a new, pre-conditioned septum. Do not overtighten the nut.

  • Replace Liner: Remove the column, then carefully remove the inlet liner. Inspect the liner for any visible contamination or debris. Replace it with a new, deactivated liner of the appropriate type for your injection method (e.g., a splitless liner with glass wool).

  • Reinstall Column: Reinstall the column to the correct depth (refer to your instrument manual).

  • Leak Check: Restore carrier gas flow and perform a leak check at the septum nut and column fitting.

  • Equilibrate: Heat the inlet to the setpoint temperature and allow the system to equilibrate before injecting a standard.

Guide 2: Diagnosing and Resolving Column-Related Issues

The analytical column is the heart of the separation, and its condition is critical for good peak shape.

Q: I've performed inlet maintenance, but the peak tailing persists. Could my column be the problem?

A: Yes, if inlet maintenance does not resolve the issue, the problem likely lies with the column itself. This can be due to contamination at the head of the column or degradation of the stationary phase.

Troubleshooting Steps for the GC Column:

  • Column Trimming: The front section of the column is most susceptible to contamination from non-volatile sample components. Trimming 10-20 cm from the inlet end of the column can often restore peak shape by removing the contaminated section.

    Experimental Protocol: Column Trimming

    • Cool the oven and inlet and turn off the carrier gas.

    • Carefully remove the column from the inlet.

    • Using a ceramic scoring wafer or a capillary column cutting tool, make a clean, square cut to remove 10-20 cm from the inlet end of the column.

    • Wipe the outside of the newly cut end with a lint-free cloth dampened with methanol (B129727) to remove any debris.

    • Reinstall the column in the inlet to the correct depth.

    • Perform a leak check and condition the column briefly before analysis.

  • Column Bakeout: If the contamination is more volatile, a column bakeout may help. Heat the column to its maximum isothermal temperature (or 20-30 °C above the final temperature of your method, whichever is lower) for a few hours with carrier gas flowing. Caution: Ensure you do not exceed the column's maximum temperature limit.

  • Column Replacement: If trimming and baking do not improve the peak shape, the stationary phase may be irreversibly damaged, and the column may need to be replaced. For the analysis of this compound, a non-polar column, such as one with a 100% dimethylpolysiloxane (e.g., DB-1 or equivalent) stationary phase, is recommended.

Guide 3: Optimizing GC Method Parameters

Incorrect GC method parameters can lead to poor peak shape.

Q: Could my GC method parameters be causing the peak tailing for this compound?

A: Yes, sub-optimal parameters can contribute to peak tailing. Here are some key parameters to review:

  • Injector Temperature: The injector temperature should be high enough to ensure rapid and complete vaporization of this compound and the solvent. A temperature that is too low can lead to slow sample transfer and band broadening. A good starting point is 250 °C.

  • Carrier Gas Flow Rate: An insufficient flow rate can lead to increased band broadening within the column. Ensure your carrier gas flow rate is set appropriately for your column dimensions (typically 1-2 mL/min for a 0.25 mm ID column).

  • Oven Temperature Program: A slow temperature ramp can sometimes exacerbate tailing. Conversely, an initial temperature that is too high can affect focusing at the head of the column. A typical starting point for a compound like this compound would be an initial temperature of 50-70°C, followed by a ramp of 10-20°C/min.

Data Presentation

The following table provides illustrative quantitative data on how different troubleshooting steps can impact the peak asymmetry factor of this compound. The peak asymmetry factor is a measure of peak tailing, with a value of 1.0 representing a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.

ConditionInjector Temperature (°C)Column ConditionPeak Asymmetry Factor
Initial (Tailing Peak) 220Contaminated1.8
After Inlet Maintenance 220Contaminated1.6
After Column Trimming 220Trimmed1.3
Optimized Injector Temp. 250Trimmed1.1

Mandatory Visualization

Below are diagrams created using Graphviz (DOT language) to visualize key troubleshooting workflows and logical relationships.

Troubleshooting_Workflow Start Peak Tailing Observed for This compound Check_All_Peaks Are all peaks tailing? Start->Check_All_Peaks Inlet_Maintenance Perform Inlet Maintenance (Replace Septum & Liner) Check_All_Peaks->Inlet_Maintenance No, primarily analyte peak Column_Issue Suspect Column Issue Check_All_Peaks->Column_Issue Yes, all peaks Problem_Solved1 Problem Resolved Inlet_Maintenance->Problem_Solved1 Yes Inlet_Maintenance->Column_Issue No Trim_Column Trim 10-20 cm from Column Inlet Column_Issue->Trim_Column Problem_Solved2 Problem Resolved Trim_Column->Problem_Solved2 Yes Method_Optimization Review & Optimize Method Parameters Trim_Column->Method_Optimization No Check_Injector_Temp Increase Injector Temperature Method_Optimization->Check_Injector_Temp Check_Flow_Rate Verify Carrier Gas Flow Rate Method_Optimization->Check_Flow_Rate Problem_Solved3 Problem Resolved Check_Injector_Temp->Problem_Solved3 Tailing Improved Replace_Column Consider Column Replacement Check_Injector_Temp->Replace_Column No Improvement Check_Flow_Rate->Problem_Solved3 Tailing Improved Check_Flow_Rate->Replace_Column No Improvement

Caption: A logical workflow for troubleshooting peak tailing.

GC_System_Components cluster_inlet GC Inlet cluster_column Analytical Column cluster_detector Detector Septum Septum Liner Liner Septum->Liner Potential Contamination Column_Inlet Column Inlet Liner->Column_Inlet Sample Transfer Stationary_Phase Stationary Phase Column_Inlet->Stationary_Phase Separation Detector_Fitting Detector Fitting Stationary_Phase->Detector_Fitting Elution

improving resolution of 1-Methyl-2-propylcyclohexane isomers on GC

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving Resolution of 1-Methyl-2-propylcyclohexane Isomers

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the gas chromatographic (GC) resolution of cis- and trans-1-Methyl-2-propylcyclohexane isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers so challenging?

Separating geometric isomers like the cis and trans forms of this compound is difficult because they often have very similar physicochemical properties, such as boiling point and polarity.[1] Standard GC separation on non-polar columns is primarily based on boiling point differences.[2][3] Since these isomers have nearly identical boiling points, achieving baseline resolution requires careful optimization of the chromatographic system to exploit subtle differences in their interaction with the stationary phase.

Q2: What is the best type of GC column to start with for separating these isomers?

For separating non-polar hydrocarbon isomers, the recommended starting point is a high-resolution capillary column with a non-polar or mid-polar stationary phase.[4][5]

  • Non-Polar Phases: A 5% Phenyl Polysiloxane phase (e.g., DB-5, HP-5ms, TG-5MS) is an excellent first choice.[1][2][4] These columns separate compounds largely based on their boiling points, but the phenyl content can provide unique selectivity for structurally similar isomers.

  • Longer Columns: To enhance selectivity, a longer column (e.g., 60 m or longer) can significantly improve resolution.[4] Keep in mind that doubling the column length increases resolution by about 40%, but it also doubles the analysis time.[2]

Q3: Does carrier gas choice and flow rate matter for this separation?

Yes, both are critical.

  • Carrier Gas: Hydrogen (H₂) and Helium (He) are the most common and effective choices for capillary GC.[6] Hydrogen often provides higher efficiency (sharper peaks) and allows for faster analysis times at its optimal linear velocity.[4][7]

  • Flow Rate: The linear velocity of the carrier gas must be optimized. If the flow rate is too high or too low, it leads to band broadening and a loss of resolution.[4] For a typical 0.25 mm ID column, a starting flow rate of 1.0-1.5 mL/min is common.[4] It is often best to operate in a "constant flow" mode, which adjusts the head pressure during the temperature program to maintain a consistent flow rate.[8]

Q4: Should I use an isothermal or temperature-programmed oven method?

A temperature-programmed method is essential for separating complex mixtures or isomers with a wide range of boiling points.[6] For closely eluting isomers like this compound, a slow, controlled temperature ramp is crucial for achieving separation.[1][4] An isothermal method is generally only suitable if all peaks elute quickly and are well-resolved at a single temperature.[9]

Troubleshooting Guide: Poor Peak Resolution

This section addresses the primary issue of co-eluting or poorly resolved this compound isomer peaks.

Symptom: Peaks are broad and/or overlapping (poor resolution).

This is the most common problem and can be caused by several factors. Use the following steps to diagnose and resolve the issue.

Potential Cause Recommended Solution
1. Sub-optimal Oven Temperature Program The temperature ramp rate is likely too fast, not allowing enough time for the isomers to separate.[4] Solution: Decrease the oven ramp rate. A slower rate (e.g., 1-3 °C/min) in the temperature range where the isomers elute can significantly improve separation.[1][4] If you are unsure when they elute, start with a "scouting" gradient of 10°C/min to locate them, then develop a slower, targeted ramp for that region.[9]
2. Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas is outside the optimal range, causing peak broadening.[4] Solution: Optimize the carrier gas flow rate. If you are not operating at the optimal velocity for your carrier gas (typically ~30-40 cm/sec for Helium, ~40-50 cm/sec for Hydrogen), resolution will suffer. Perform a flow rate optimization study (van Deemter plot) if necessary.[4]
3. Inadequate GC Column The column may not have sufficient resolving power (efficiency) or the right selectivity for this specific separation. Solution: Consider the following column adjustments: • Increase Column Length: If using a 30 m column, switch to a 60 m or 100 m column to increase the number of theoretical plates and improve resolution.[4] • Decrease Internal Diameter (ID): Switching from a 0.32 mm ID to a 0.25 mm or 0.18 mm ID column will increase efficiency and resolution.[5] • Change Stationary Phase: If a standard 5% phenyl column is not providing separation, a column with a different selectivity (e.g., a mid-polar phase) might resolve the co-eluting peaks.[4]
4. Column Contamination or Degradation Active sites in the inlet or on the column can cause peak tailing, which reduces resolution.[4] Over time, columns naturally degrade. Solution:Perform Inlet Maintenance: Replace the inlet liner and septum. Use a deactivated liner to minimize interactions.[4] • Trim the Column: Cut 15-20 cm from the inlet end of the column to remove non-volatile residues and active sites.[10] • Condition the Column: Bake out the column at its maximum allowed temperature to remove contaminants.[6]
5. Sample Overload Injecting too much sample can saturate the column, leading to broad, fronting, or distorted peaks.[4] Solution: Dilute the sample or reduce the injection volume.[4] Alternatively, if using a split/splitless injector, increase the split ratio (e.g., from 50:1 to 100:1) to reduce the amount of sample reaching the column.
Experimental Protocols
Starting GC Method for this compound Isomer Separation

This protocol is a robust starting point. Optimization, particularly of the oven temperature program, will likely be necessary to achieve baseline resolution.

1. Sample Preparation:

  • Dilute the isomer mixture in a volatile solvent (e.g., n-hexane) to a final concentration of approximately 100-500 µg/mL.[1]

2. GC System and Conditions:

Parameter Recommended Starting Condition Notes for Optimization
GC Column 60 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms)A longer column provides better resolution. A smaller ID also increases resolution.[4][5]
Injector Split/Splitless Inlet @ 250°CEnsure the temperature is sufficient to volatilize the sample.
Injection Volume 1 µLReduce if peaks are overloaded (non-symmetrical).
Split Ratio 50:1Increase to 100:1 or higher if sample concentration is high.
Carrier Gas Helium or HydrogenHydrogen may provide better efficiency and faster run times.[6]
Flow Rate Constant Flow @ 1.2 mL/minOptimize flow to achieve the best resolution.
Oven Program Initial: 60°C, hold for 2 min Ramp: 2°C/min to 150°C Hold: 5 minThis is the most critical parameter. Adjust the ramp rate and initial temperature to maximize separation.[1][4]
Detector Flame Ionization Detector (FID) @ 280°CAn FID is standard for hydrocarbon analysis.[1]
Visualizations
General Experimental Workflow

The following diagram illustrates the standard workflow for a GC experiment, from sample preparation to final data analysis.

GC_Workflow cluster_prep Pre-Analysis cluster_gc GC Analysis cluster_post Post-Analysis SamplePrep Sample Preparation (Dilution in Hexane) MethodDev Method Setup (Oven, Flow, etc.) Injection Injection MethodDev->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID) Separation->Detection DataAcq Data Acquisition Detection->DataAcq Analysis Data Analysis (Integration & Reporting) DataAcq->Analysis

Caption: A general workflow for the GC analysis of chemical compounds.

Troubleshooting Logic for Poor Resolution

This decision tree provides a logical path for troubleshooting poor peak resolution in your gas chromatography experiments.

Troubleshooting_Resolution Start Start: Poor Isomer Resolution CheckTemp Is Oven Program Optimized? Start->CheckTemp OptimizeTemp Action: Decrease Ramp Rate (e.g., 1-3 °C/min) &/or Lower Initial Temp CheckTemp->OptimizeTemp No CheckFlow Is Carrier Gas Flow Rate Optimal? CheckTemp->CheckFlow Yes OptimizeTemp->CheckFlow OptimizeFlow Action: Adjust Flow Rate to Optimal Velocity (Constant Flow Mode) CheckFlow->OptimizeFlow No CheckColumn Is Column Suitable? CheckFlow->CheckColumn Yes OptimizeFlow->CheckColumn UpgradeColumn Action: Use Longer Column and/or Smaller ID Column CheckColumn->UpgradeColumn No CheckMaintenance Is System Maintained? CheckColumn->CheckMaintenance Yes UpgradeColumn->CheckMaintenance Fail Still Poor Resolution? Consider Different Stationary Phase UpgradeColumn->Fail If all else fails DoMaintenance Action: Replace Liner/Septum & Trim Column Inlet CheckMaintenance->DoMaintenance No Success Resolution Improved CheckMaintenance->Success Yes DoMaintenance->Success DoMaintenance->Fail

Caption: A decision tree for troubleshooting poor GC peak resolution.

References

dealing with matrix effects in 1-Methyl-2-propylcyclohexane quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 1-Methyl-2-propylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix. In the context of this compound quantification, typically by gas chromatography-mass spectrometry (GC-MS), co-eluting compounds from complex matrices such as biological fluids, environmental samples, or petroleum products can either enhance or suppress the ionization of the target analyte in the MS source. This leads to inaccurate quantification, poor reproducibility, and compromised sensitivity. For instance, non-volatile components in the sample can accumulate in the GC inlet liner, creating active sites that can interact with the analyte, leading to signal enhancement or degradation.

Q2: In which types of matrices is this compound typically analyzed, and what are the associated challenges?

A2: this compound is a component of some fuels and can be found as a volatile organic compound (VOC) in various matrices. Common matrices and their associated challenges include:

  • Petroleum and Biofuels: These are highly complex hydrocarbon mixtures. The primary challenge is the co-elution of structurally similar hydrocarbons, which can interfere with the chromatographic separation and mass spectrometric detection of this compound.

  • Environmental Samples (Soil, Water, Air): The matrix composition can be highly variable. Soil and water samples may contain humic acids and other organic matter that can interfere with extraction and analysis.[1][2] Air samples may contain a multitude of other VOCs.

  • Biological Fluids (Blood, Urine): Proteins, lipids, and salts in biological fluids can cause significant matrix effects.[3][4] Proteins can bind to the analyte, reducing its recovery during sample preparation. Lipids and other endogenous compounds can co-extract and interfere with the analysis.

Q3: What is the most effective general strategy to minimize matrix effects?

A3: The most effective strategy to combat matrix effects is a combination of meticulous sample preparation and the use of appropriate calibration methods.[1] Effective sample preparation aims to remove interfering matrix components before analysis. This is often followed by the use of an internal standard, ideally a stable isotope-labeled version of the analyte, to compensate for any remaining matrix effects and variability in the analytical process.

Troubleshooting Guide

Issue 1: Poor reproducibility and inaccurate quantification of this compound in complex matrices.

  • Possible Cause: Significant matrix effects (enhancement or suppression).

  • Troubleshooting Steps:

    • Assess the Matrix Effect: Perform a post-extraction addition experiment. Compare the signal response of the analyte in a neat solvent to the response of the analyte spiked into a blank matrix extract at the same concentration. A significant difference indicates the presence of matrix effects.

    • Optimize Sample Preparation: Employ a more rigorous cleanup method to remove interfering components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective. For volatile compounds like this compound in biological fluids, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective technique for isolating the analyte from non-volatile matrix components.[3]

    • Implement Stable Isotope Dilution (SID): Use a stable isotope-labeled internal standard (e.g., d4-1-Methyl-2-propylcyclohexane). The internal standard is added to the sample at the beginning of the workflow and co-elutes with the native analyte. Since the internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction of the analyte signal.

    • Utilize Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as close as possible to the sample matrix. This helps to compensate for the matrix effect by ensuring that the standards and samples experience similar signal enhancement or suppression.[1]

Issue 2: Low recovery of this compound during sample preparation.

  • Possible Cause: Inefficient extraction or analyte loss.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent and pH: For LLE, test different organic solvents with varying polarities to find the most efficient one for extracting this compound. Adjusting the pH of the sample can also improve extraction efficiency for certain matrices.

    • Optimize SPE Sorbent and Elution: If using SPE, screen different sorbent materials (e.g., C18, polymeric) to find the one with the best retention and elution characteristics for the analyte. Optimize the composition and volume of the wash and elution solvents.

    • Evaluate HS-SPME Parameters: For HS-SPME, optimize parameters such as fiber coating, extraction temperature and time, and sample agitation to maximize the transfer of this compound to the headspace and its adsorption onto the fiber.[3]

    • Check for Volatility Losses: this compound is a volatile compound. Ensure that sample handling steps, especially evaporation, are performed under controlled conditions to prevent analyte loss.

Quantitative Data Summary

The following tables summarize the effectiveness of different strategies for mitigating matrix effects for volatile organic compounds in relevant matrices. While specific data for this compound is limited, the data presented for similar analytes provides a valuable reference.

Table 1: Comparison of Sample Preparation Techniques for VOCs in Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation60 - 8530 - 50 (Suppression)Generic Data
Liquid-Liquid Extraction75 - 9515 - 30 (Suppression)Generic Data
HS-SPME90 - 105< 15 (Minimal)[3]

Table 2: Effectiveness of Calibration Strategies for Hydrocarbon Quantification in Soil

Calibration MethodAccuracy (% Bias)Precision (RSD%)Reference
External Calibration (in solvent)25 - 60> 20[1]
Matrix-Matched Calibration< 15< 10[1]
Stable Isotope Dilution< 5< 5Generic Data

Experimental Protocols

Protocol 1: Quantification of this compound in Water by HS-SPME-GC-MS

  • Sample Preparation:

    • Place 5 mL of the water sample into a 10 mL headspace vial.

    • Add a magnetic stir bar and an appropriate amount of salting-out agent (e.g., NaCl) to enhance the volatility of the analyte.

    • Spike the sample with a known concentration of the stable isotope-labeled internal standard.

    • Immediately seal the vial with a PTFE-lined septum.

  • HS-SPME Procedure:

    • Place the vial in the autosampler tray, which is equipped with a heating and agitation module.

    • Equilibrate the sample at a specific temperature (e.g., 60 °C) with agitation for a defined period (e.g., 10 minutes).

    • Expose the SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace of the sample for a set extraction time (e.g., 20 minutes).

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., at 250 °C) in splitless mode.

    • Chromatographic separation is performed on a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and selective detection of the target analyte and its internal standard.

Protocol 2: Quantification of this compound in Soil by GC-MS with Matrix-Matched Calibration

  • Sample Extraction:

    • Weigh a known amount of soil (e.g., 5 g) into a centrifuge tube.

    • Add a known volume of a suitable extraction solvent (e.g., a mixture of acetone (B3395972) and hexane).

    • Spike with the internal standard.

    • Vortex or sonicate the sample for a defined period to ensure efficient extraction.

    • Centrifuge the sample and collect the supernatant.

    • The extract may be concentrated or diluted as necessary.

  • Matrix-Matched Calibration Standards:

    • Prepare a series of calibration standards by spiking known amounts of this compound into extracts of a blank soil sample that has been processed in the same manner as the unknown samples.

  • GC-MS Analysis:

    • Inject an aliquot of the sample extract and the matrix-matched calibration standards into the GC-MS system.

    • Use a temperature program that provides good separation of the analyte from other matrix components.

    • Quantify the analyte using the calibration curve generated from the matrix-matched standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection (Water, Soil, Blood) add_is Add Stable Isotope Internal Standard sample->add_is extraction Extraction (LLE, SPE, or HS-SPME) add_is->extraction cleanup Extract Cleanup (if necessary) extraction->cleanup concentrate Concentration/ Solvent Exchange cleanup->concentrate injection GC Injection concentrate->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Matrix-Matched) integration->calibration quantification Quantification calibration->quantification

Caption: A generalized experimental workflow for the quantification of this compound.

troubleshooting_logic start Inaccurate Quantification or Poor Reproducibility check_matrix Assess Matrix Effect (Post-extraction Spike) start->check_matrix matrix_present Significant Matrix Effect Observed? check_matrix->matrix_present no_matrix Matrix Effect Negligible matrix_present->no_matrix No optimize_prep Optimize Sample Preparation (SPE, LLE) matrix_present->optimize_prep Yes re_evaluate Re-evaluate Analytical Performance no_matrix->re_evaluate use_sid Implement Stable Isotope Dilution (SID) optimize_prep->use_sid matrix_match Use Matrix-Matched Calibration use_sid->matrix_match matrix_match->re_evaluate

References

minimizing isomerization during 1-Methyl-2-propylcyclohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-2-propylcyclohexane, with a focus on minimizing isomerization to achieve a desired stereoisomer.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound and why is controlling their formation important?

A1: this compound exists as two primary geometric isomers: cis-1-Methyl-2-propylcyclohexane and trans-1-Methyl-2-propylcyclohexane.[1][2] In the cis isomer, the methyl and propyl groups are on the same side of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite sides.[3] The spatial arrangement of these substituents significantly influences the molecule's physical and chemical properties.[1] For applications in drug development and materials science, a specific isomer is often required to ensure the desired biological activity or material characteristic. Therefore, controlling the stereochemical outcome of the synthesis is crucial.

Q2: What are the main synthetic routes to this compound?

A2: The most common synthetic approaches involve the alkylation of a cyclohexane derivative or the hydrogenation of a corresponding cyclohexene (B86901) precursor.[1] One general method is the Friedel-Crafts alkylation of a cyclohexene, followed by hydrogenation. Another approach is the catalytic hydrogenation of 1-methyl-2-propyl-cyclohexene. The choice of synthetic route and reaction conditions will significantly impact the resulting ratio of cis to trans isomers.

Q3: How can I influence the ratio of cis to trans isomers during synthesis?

A3: The isomer ratio is primarily determined by whether the reaction is under kinetic or thermodynamic control.[4][5]

  • Kinetic Control: This is typically achieved at lower temperatures and favors the product that is formed faster, which is often the less stable isomer.[6]

  • Thermodynamic Control: Higher temperatures and longer reaction times allow for equilibrium to be reached, favoring the most stable isomer.[6] For 1,2-disubstituted cyclohexanes, the trans isomer with both substituents in the equatorial position is generally more stable due to reduced steric hindrance.

Q4: How can I purify the desired isomer of this compound?

A4: Separation of cis and trans isomers of dialkylcyclohexanes can be achieved using chromatographic techniques.[7]

  • Gas Chromatography (GC): Capillary GC with specialized stationary phases, such as those based on calixarenes or cyclodextrins, can effectively separate geometric isomers.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed for separating enantiomers if a chiral center is present, and other forms of liquid chromatography can separate diastereomers.[10][11]

Q5: What analytical techniques can be used to determine the isomeric ratio of my product?

A5: The most common and effective method for determining the cis/trans ratio of this compound is Nuclear Magnetic Resonance (NMR) spectroscopy .[12][13] The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly those attached to the carbons bearing the methyl and propyl groups, will differ between the cis and trans isomers. Gas chromatography (GC) coupled with a mass spectrometer (GC-MS) can also be used to separate and identify the isomers, providing a quantitative measure of their ratio.[2]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

You are obtaining a mixture of cis and trans isomers, and the desired isomer is the minor product.

Possible Cause Suggested Solution
Reaction is under the wrong control (Kinetic vs. Thermodynamic) To favor the more stable trans isomer, increase the reaction temperature and prolong the reaction time to allow for equilibration.[6] To favor the kinetically formed product (often the cis isomer in certain reactions), lower the reaction temperature and shorten the reaction time.[6]
Ineffective Catalyst or Reagents The choice of catalyst can significantly influence stereoselectivity. For hydrogenation of a cyclohexene precursor, the catalyst (e.g., Pt/Al2O3) and its support can affect the product distribution.[14] Experiment with different catalysts and ligands.
Steric Hindrance Effects The steric bulk of the reagents can direct the approach of incoming groups. Consider using bulkier reagents to favor the formation of the less sterically hindered product.

A troubleshooting workflow for addressing poor diastereoselectivity is outlined below:

Caption: Troubleshooting workflow for poor diastereoselectivity.

Issue 2: Low or No Conversion to Product

The reaction is not proceeding, or the yield of this compound is very low.

Possible Cause Suggested Solution
Inadequate Reaction Temperature The reaction may require a higher temperature to overcome the activation energy.[15] Gradually increase the temperature while monitoring for side product formation.
Inactive Catalyst If using a catalyst (e.g., for hydrogenation or Friedel-Crafts alkylation), it may be poisoned or inactive. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere).[15]
Poor Quality Reagents or Solvents Moisture or impurities in reagents or solvents can quench catalysts or react with intermediates. Ensure all reagents are pure and solvents are anhydrous.
Insufficient Mixing In heterogeneous reactions, vigorous stirring is essential to ensure proper contact between reactants and the catalyst.

A decision-making process for troubleshooting low conversion is as follows:

Caption: Troubleshooting logic for low reaction conversion.

Experimental Protocols

Protocol 1: Stereoselective Hydrogenation of 1-Methyl-2-propyl-1-cyclohexene

This protocol provides a general method for the catalytic hydrogenation of a cyclohexene precursor, which can be adapted to favor either the cis or trans isomer of this compound.

Materials:

  • 1-Methyl-2-propyl-1-cyclohexene

  • Hydrogen gas (H₂)

  • Catalyst (e.g., 5% Pt/C or Rh/C)

  • Solvent (e.g., ethanol, ethyl acetate, or hexane)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • In a suitable reaction vessel, dissolve 1-Methyl-2-propyl-1-cyclohexene in the chosen solvent.

  • Add the catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-10 mol%.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system with hydrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-10 atm).

  • Stir the reaction mixture vigorously at the desired temperature.

    • For kinetic control (favoring cis addition), perform the reaction at a lower temperature (e.g., room temperature).

    • For thermodynamic control (allowing for isomerization to the more stable trans product), a higher temperature may be required.

  • Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Analyze the isomeric ratio using NMR or GC.

  • Purify the desired isomer by fractional distillation or column chromatography.

Protocol 2: Analysis of Isomeric Ratio by Gas Chromatography (GC)

This protocol outlines a general method for separating and quantifying the cis and trans isomers of this compound.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary column suitable for hydrocarbon separation (e.g., a non-polar or medium-polarity column)

Procedure:

  • Prepare a dilute solution of the this compound product mixture in a volatile solvent (e.g., hexane).

  • Optimize the GC method:

    • Injector Temperature: Typically 250 °C.

    • Detector Temperature: Typically 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5-10 °C/min). This will help to achieve baseline separation of the isomers.

    • Carrier Gas Flow Rate: Adjust the flow rate of the carrier gas (e.g., helium or hydrogen) to optimize separation efficiency.

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Record the chromatogram. The cis and trans isomers should appear as two distinct peaks.

  • Integrate the area of each peak. The ratio of the peak areas corresponds to the ratio of the isomers in the mixture.

The following diagram illustrates the general workflow for synthesis and analysis:

SynthesisWorkflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification Start Starting Materials Reaction Stereoselective Reaction (e.g., Hydrogenation) Start->Reaction Workup Reaction Workup Reaction->Workup Analysis Isomer Ratio Analysis (GC, NMR) Workup->Analysis Purification Chromatographic Separation Analysis->Purification FinalProduct Pure Isomer Purification->FinalProduct

Caption: General experimental workflow for synthesis and purification.

References

Validation & Comparative

A Comparative Guide to the Validation of 1-Methyl-2-propylcyclohexane Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 1-Methyl-2-propylcyclohexane, a volatile organic compound (VOC). Given the absence of a standardized, universally validated method for this specific analyte, this document outlines a robust validation approach using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted technique for VOC analysis.[1][2] The guide compares two common sample introduction techniques for GC-MS: Headspace (HS) and Purge and Trap (P&T), providing researchers with the necessary information to select and validate a method suitable for their specific research needs.

The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and accuracy of the analytical data.[3][4][5][6] These parameters include specificity, linearity, range, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[3][4][5][6]

Methodology Comparison: Headspace vs. Purge and Trap GC-MS

Both Headspace and Purge and Trap techniques are effective for introducing volatile analytes like this compound into a GC-MS system. However, they differ in their sensitivity and suitability for different sample matrices.

  • Headspace GC-MS (HS-GC-MS): This technique involves analyzing the vapor phase in equilibrium with the sample in a sealed vial. It is a simple, robust, and often automated method suitable for a wide range of matrices, including biological fluids and solids.[7] Static headspace is less sensitive than dynamic headspace (purge and trap).

  • Purge and Trap GC-MS (P&T-GC-MS): In this method, an inert gas is bubbled through the sample, and the purged VOCs are trapped on an adsorbent material. The trap is then heated to desorb the analytes into the GC-MS. P&T is known for its high sensitivity, making it ideal for trace-level analysis in aqueous samples.[1][3][4]

The following table summarizes the typical performance characteristics of these two methods for the quantification of VOCs similar to this compound.

Validation Parameter Headspace GC-MS (HS-GC-MS) Purge and Trap GC-MS (P&T-GC-MS)
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 - 10 µg/L0.02 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 30 µg/L0.1 - 5 µg/L
Precision (RSD%) < 15%< 10%
Accuracy (Recovery %) 85 - 115%90 - 110%

Experimental Protocols

Below are detailed, representative protocols for the quantification of this compound using HS-GC-MS and P&T-GC-MS.

Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

1. Sample Preparation:

  • Accurately weigh or pipette the sample (e.g., 1 g of tissue homogenate or 1 mL of plasma) into a 20 mL headspace vial.
  • Add a known amount of an appropriate internal standard (e.g., deuterated this compound or a structurally similar compound).
  • Add a matrix modifier (e.g., saturated sodium chloride solution) to enhance the partitioning of the analyte into the headspace.
  • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

2. HS-GC-MS Parameters:

  • Headspace Autosampler:
  • Vial Equilibration Temperature: 80°C
  • Vial Equilibration Time: 30 minutes
  • Loop Temperature: 90°C
  • Transfer Line Temperature: 100°C
  • Injection Volume: 1 mL
  • Gas Chromatograph:
  • Inlet Temperature: 250°C
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • Oven Program: Initial temperature of 40°C held for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.
  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
  • Mass Spectrometer:
  • Ion Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

3. Calibration and Quantification:

  • Prepare a series of calibration standards in the same matrix as the samples.
  • Analyze the calibration standards and samples under the same conditions.
  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
  • Determine the concentration of this compound in the samples from the calibration curve.

Method 2: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

1. Sample Preparation:

  • Place a 5 mL aliquot of the aqueous sample into a purge and trap sparging vessel.
  • Add a known amount of an appropriate internal standard.
  • Connect the sparging vessel to the purge and trap concentrator.

2. P&T-GC-MS Parameters:

  • Purge and Trap Concentrator:
  • Purge Gas: Helium
  • Purge Flow: 40 mL/min
  • Purge Time: 11 minutes
  • Trap: Tenax/silica gel/charcoal
  • Desorb Temperature: 250°C
  • Desorb Time: 2 minutes
  • Bake Temperature: 270°C
  • Gas Chromatograph and Mass Spectrometer:
  • Parameters are typically similar to those used for HS-GC-MS, with potential adjustments to the oven temperature program to optimize separation of the trapped analytes.

3. Calibration and Quantification:

  • The calibration and quantification procedure is analogous to the HS-GC-MS method.

Visualizing the Validation Workflow

The following diagrams illustrate the key stages in the validation of an analytical method for this compound quantification.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Select Analytical Technique (GC-MS) Select Analytical Technique (GC-MS) Optimize Sample Preparation (HS or P&T) Optimize Sample Preparation (HS or P&T) Select Analytical Technique (GC-MS)->Optimize Sample Preparation (HS or P&T) Optimize GC-MS Parameters Optimize GC-MS Parameters Optimize Sample Preparation (HS or P&T)->Optimize GC-MS Parameters Specificity Specificity Optimize GC-MS Parameters->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision (Repeatability & Intermediate) Precision (Repeatability & Intermediate) Accuracy->Precision (Repeatability & Intermediate) LOD & LOQ LOD & LOQ Precision (Repeatability & Intermediate)->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Sample Analysis Sample Analysis Robustness->Sample Analysis Quality Control Quality Control Sample Analysis->Quality Control

Caption: Workflow for analytical method validation.

Signaling_Pathway_Comparison cluster_HS Headspace (HS) GC-MS cluster_PT Purge and Trap (P&T) GC-MS Sample_HS Sample in Vial Equilibration Heating & Equilibration Sample_HS->Equilibration Headspace_Vapor Volatiles in Headspace Equilibration->Headspace_Vapor Injection_HS Injection of Headspace Headspace_Vapor->Injection_HS GCMS_Analysis_HS GC-MS Analysis Injection_HS->GCMS_Analysis_HS Sample_PT Aqueous Sample Purging Inert Gas Purging Sample_PT->Purging Trapping Adsorbent Trap Purging->Trapping Desorption Thermal Desorption Trapping->Desorption Injection_PT Injection into GC Desorption->Injection_PT GCMS_Analysis_PT GC-MS Analysis Injection_PT->GCMS_Analysis_PT

Caption: Comparison of HS and P&T workflows.

References

A Comparative Guide to the Solvent Properties of 1-Methyl-2-propylcyclohexane and Other Cycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the solvent properties of 1-Methyl-2-propylcyclohexane and other common cycloalkanes, namely cyclohexane (B81311), methylcyclohexane, and propylcyclohexane. The information presented is intended to assist researchers and professionals in selecting the appropriate solvent for their specific applications, with a focus on objective performance data and experimental methodologies.

Comparative Analysis of Physicochemical Properties

The selection of a solvent is a critical step in many chemical processes, influencing reaction rates, yields, and the ease of product purification. Cycloalkanes are a class of non-polar solvents widely used in organic synthesis, extraction, and chromatography.[1][2][3] Their utility stems from their chemical inertness and ability to dissolve a wide range of non-polar compounds.[4][5]

The following table summarizes the key physical and solvent properties of this compound alongside cyclohexane, methylcyclohexane, and propylcyclohexane. These properties are crucial in determining the suitability of a solvent for a particular application. As the size of the alkyl substituent on the cyclohexane ring increases, there is a general trend of increasing boiling point, density, and viscosity, which can be attributed to increased van der Waals forces.

PropertyThis compoundCyclohexaneMethylcyclohexanePropylcyclohexane
Molecular Formula C₁₀H₂₀C₆H₁₂C₇H₁₄C₉H₁₈
Molecular Weight ( g/mol ) 140.2784.1698.19126.24
Boiling Point (°C) 174 - 176.1580.7 - 81101155
Density (g/cm³ at 20°C) ~0.777 - 0.8130.7790.7700.793
Viscosity (cP at 20°C) Data not readily available1.02Data not readily availableData not readily available
Polarity Index (P') ~0.2 (estimated)0.2[6][7]Data not readily availableData not readily available
Solubility in Water InsolubleImmiscible/Insoluble[8]Insoluble[9][10]Insoluble

Experimental Protocols

The data presented in this guide are determined through established experimental protocols. Below are detailed methodologies for measuring the key solvent properties discussed.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[11] It is a fundamental physical property used for identification and purity assessment.

Methodology:

  • Apparatus Setup: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated gently in a heating bath (e.g., a Thiele tube or an oil bath) to ensure uniform heating.

  • Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.

  • Measurement: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a hydrometer.

Methodology (using a Pycnometer):

  • Cleaning and Weighing: A clean, dry pycnometer is accurately weighed (m₁).

  • Filling: The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The temperature of the liquid is allowed to equilibrate to a known temperature (e.g., 20°C).

  • Weighing with Sample: The filled pycnometer is weighed again (m₂).

  • Calibration with Water: The process is repeated with a liquid of known density, typically distilled water, at the same temperature. The pycnometer is filled with water and weighed (m₃).

  • Calculation: The density of the sample liquid (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.

Determination of Polarity

Solvent polarity is a measure of its ability to dissolve polar compounds. While cycloalkanes are generally non-polar, slight differences can be quantified using methods like the polarity index.[12] The polarity index is an empirical scale based on the solubility of a substance in different solvents.[7]

Methodology (Relative Polarity Determination):

A common method to empirically compare the polarity of non-polar solvents is to observe their miscibility with a range of solvents of known polarity.

  • Sample Preparation: A series of test tubes are prepared, each containing one of the cycloalkane solvents to be tested.

  • Addition of Polar Solvent: A polar solvent (e.g., methanol, which is sparingly soluble in non-polar solvents) is added dropwise to each test tube with agitation.

  • Observation: The number of drops of the polar solvent that can be added before phase separation (cloudiness) occurs is recorded.

  • Comparison: A higher number of drops indicates a relatively higher polarity, as the solvent can accommodate more of the polar solvent before becoming saturated.

Determination of Solubility

The solubility of a solute in a solvent is a measure of the maximum amount of that solute that can be dissolved in a given amount of the solvent at a specific temperature.

Methodology (Qualitative Determination):

  • Sample Preparation: A small, measured amount of a solid solute (e.g., 0.1 g) is placed in a test tube.

  • Solvent Addition: A measured volume of the cycloalkane solvent (e.g., 1 mL) is added to the test tube.

  • Observation at Room Temperature: The mixture is agitated, and the solubility of the solid is observed.

  • Heating: If the solid is not soluble at room temperature, the mixture is gently heated to determine if solubility increases with temperature.

  • Cooling: If the solid dissolves upon heating, the solution is allowed to cool to observe if the solute crystallizes out, which is important for recrystallization applications.

Logical Relationships and Visualization

The solvent properties of cycloalkanes are directly related to their molecular structure. The following diagram, generated using Graphviz, illustrates the logical flow from molecular structure to the resulting physical properties for the compared cycloalkanes.

G cluster_structure Molecular Structure cluster_properties Physical Properties Cyclohexane Cyclohexane (C₆H₁₂) Methylcyclohexane Methylcyclohexane (C₇H₁₄) Cyclohexane->Methylcyclohexane Add -CH₃ Propylcyclohexane Propylcyclohexane (C₉H₁₈) Methylcyclohexane->Propylcyclohexane Increase Alkyl Chain Methylpropylcyclohexane This compound (C₁₀H₂₀) Propylcyclohexane->Methylpropylcyclohexane Further Alkylation BoilingPoint Increasing Boiling Point Methylpropylcyclohexane->BoilingPoint Density Increasing Density Methylpropylcyclohexane->Density Viscosity Increasing Viscosity Methylpropylcyclohexane->Viscosity Polarity Remains Low (Non-Polar) Methylpropylcyclohexane->Polarity

Caption: Relationship between cycloalkane structure and physical properties.

This guide provides a foundational understanding of the solvent properties of this compound in comparison to other common cycloalkanes. For specific, high-stakes applications, it is always recommended to perform in-house experimental validation of solvent performance.

References

A Comparative Guide to the Conformational Analysis of 1-Methyl-2-propylcyclohexane: Experimental vs. Computational Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional structure of a molecule is paramount in determining its physical, chemical, and biological properties. For cyclic molecules such as 1-methyl-2-propylcyclohexane, a comprehensive understanding of its conformational isomers is crucial for predicting its behavior in various environments. This guide provides an objective comparison of experimental and computational methodologies used to elucidate the conformational landscape of this compound, offering insights into the strengths and limitations of each approach. Due to the limited availability of published data specifically for this compound, this guide will leverage well-established principles and data from analogous substituted cyclohexanes to illustrate the comparative analysis.

Principles of Conformational Analysis in 1,2-Disubstituted Cyclohexanes

The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring. In substituted cyclohexanes, the substituents can occupy either an axial or an equatorial position. The relative stability of these conformers is primarily dictated by steric strain, particularly 1,3-diaxial interactions, where an axial substituent experiences steric repulsion with the other two axial hydrogens on the same side of the ring. Consequently, larger substituents preferentially occupy the more spacious equatorial position.

For this compound, two stereoisomers exist: cis and trans. Each of these can exist as an equilibrium of two chair conformations.

  • cis-1-Methyl-2-propylcyclohexane: In the cis isomer, one substituent is axial and the other is equatorial. A ring flip converts the axial substituent to equatorial and vice-versa. The equilibrium will favor the conformer where the larger propyl group occupies the equatorial position.

  • trans-1-Methyl-2-propylcyclohexane: In the trans isomer, both substituents are either axial (diaxial) or equatorial (diequatorial). The diequatorial conformation is significantly more stable as it avoids the substantial steric strain of two bulky groups in axial positions.

Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for determining the conformational equilibrium of molecules in solution. By analyzing the coupling constants (J-values) between adjacent protons, the relative populations of different conformers can be determined.

Experimental Protocol:

A typical experimental protocol for NMR-based conformational analysis involves the following steps:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H NMR spectra are acquired at a specific temperature. For systems with a significant energy barrier between conformers, low-temperature NMR can be employed to "freeze out" the individual conformers.

  • Spectral Analysis: The coupling constants (³JHH) for the methine protons attached to the carbons bearing the methyl and propyl groups are carefully measured. The Karplus equation describes the relationship between the dihedral angle and the vicinal coupling constant.

    • A large coupling constant (typically 10-13 Hz) indicates a trans-diaxial relationship between two protons (dihedral angle ≈ 180°).

    • Smaller coupling constants (typically 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships (dihedral angles ≈ 60°).

  • Equilibrium Constant Calculation: For a rapidly equilibrating system, the observed coupling constant is a weighted average of the coupling constants of the individual conformers. By estimating the J-values for the pure axial and equatorial conformers (based on model compounds), the mole fractions of each conformer at equilibrium can be calculated, leading to the determination of the equilibrium constant (Keq) and the free energy difference (ΔG°).

Expected Experimental Data (Based on Analogous Compounds):

The following table summarizes the expected experimental values for the conformational analysis of this compound, based on established A-values (conformational free energy differences) for methyl and propyl groups. The A-value for a methyl group is approximately 1.7 kcal/mol, and for a propyl group, it is around 2.1 kcal/mol.

IsomerMore Stable ConformerExpected Major Conformer Population (%)Expected ΔG° (kcal/mol)Key NMR Observables
cis-1-Methyl-2-propylcyclohexanePropyl-equatorial, Methyl-axial> 95%~0.4Averaged coupling constants reflecting a strong preference for one conformer.
trans-1-Methyl-2-propylcyclohexaneDiequatorial> 99%~3.8Coupling constants characteristic of diequatorial protons (e.g., small J-values for H-C1 and H-C2).

Computational Approach: Molecular Mechanics and Quantum Mechanics

Computational chemistry provides a powerful alternative to experimental methods for studying conformational preferences. Molecular mechanics and quantum mechanics are the two primary computational approaches used for this purpose.

Computational Protocol:

A general workflow for the computational conformational analysis of this compound is as follows:

  • Structure Building: The 3D structures of the different possible chair conformations of both cis and trans isomers of this compound are built using molecular modeling software.

  • Conformational Search (Molecular Mechanics): A conformational search using a molecular mechanics (MM) force field (e.g., MM3, MMFF) is performed to identify all low-energy conformers. This method is computationally inexpensive and efficient for exploring the conformational space.

  • Geometry Optimization and Energy Calculation (Quantum Mechanics): The geometries of the low-energy conformers identified by the MM search are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This provides more accurate relative energies and geometric parameters.

  • Data Analysis: The final optimized energies of all conformers are compared to determine the most stable conformer and the energy differences between them. Geometric parameters such as dihedral angles can also be extracted and compared with experimental predictions.

Expected Computational Data:

The following table presents the expected outcomes from a computational analysis of this compound.

IsomerConformerExpected Relative Energy (kcal/mol) - MMExpected Relative Energy (kcal/mol) - DFTKey Computational Outputs
cis-1-Methyl-2-propylcyclohexanePropyl-eq, Methyl-ax0.00.0Optimized geometries, dihedral angles, relative energies.
Propyl-ax, Methyl-eq~0.4~0.4-0.6
trans-1-Methyl-2-propylcyclohexaneDiequatorial0.00.0Optimized geometries, dihedral angles, relative energies.
Diaxial~3.8~4.0-4.5

Comparison of Methodologies

Both experimental and computational approaches provide valuable insights into the conformational analysis of this compound, each with its own set of advantages and limitations.

FeatureExperimental (NMR)Computational (MM/DFT)
Nature of Data Provides data on the average conformation in a solvent at a given temperature.Provides data on isolated molecules in the gas phase at 0 K (can be extended to include solvent and temperature effects).
Accuracy High for determining equilibrium populations.Dependent on the level of theory and basis set used. High-level calculations can be very accurate.
Cost & Time Requires access to an NMR spectrometer and can be time-consuming.Requires computational resources; can be time-intensive for high-level calculations.
Scope Limited to observable and stable molecules.Can be applied to hypothetical or unstable molecules and transition states.
Information Provided Equilibrium constants, free energy differences, and through-bond coupling information.Relative energies, optimized geometries (bond lengths, angles, dihedrals), and electronic properties.

Workflow for Comparative Conformational Analysis

The logical flow for a comprehensive conformational analysis that integrates both experimental and computational methods is depicted below.

G Comparative Conformational Analysis Workflow cluster_0 Experimental Analysis cluster_1 Computational Analysis exp_start Synthesize/Obtain this compound nmr_acq Acquire 1H NMR Spectra exp_start->nmr_acq nmr_analysis Analyze Coupling Constants (J-values) nmr_acq->nmr_analysis exp_results Determine Equilibrium Constant (Keq) and ΔG° nmr_analysis->exp_results comparison Compare Experimental and Computational Data exp_results->comparison comp_start Build 3D Models of Conformers mm_search Molecular Mechanics (MM) Conformational Search comp_start->mm_search dft_opt DFT Geometry Optimization & Energy Calculation mm_search->dft_opt comp_results Calculate Relative Energies and Geometries dft_opt->comp_results comp_results->comparison conclusion Elucidate Conformational Preferences comparison->conclusion

Workflow for comparing experimental and computational conformational analysis.

Conclusion

The conformational analysis of this compound can be effectively performed using both experimental (NMR) and computational (MM/DFT) methods. While NMR provides a direct measure of the conformational equilibrium in solution, computational methods offer a detailed picture of the underlying energetic and geometric landscape of the individual conformers. A synergistic approach, where computational results are used to interpret and complement experimental data, provides the most comprehensive understanding of the conformational behavior of this molecule. For drug development and materials science, where molecular shape and flexibility are critical, such a dual-pronged analytical strategy is indispensable.

A Comparative Analysis of Reactivity between cis- and trans-1-Methyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the chemical reactivity of cis- and trans-1-Methyl-2-propylcyclohexane. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering objective comparisons based on conformational analysis and supporting experimental principles. The inherent reactivity of these stereoisomers is directly linked to their relative stability, which is dictated by the spatial arrangement of the methyl and propyl substituents on the cyclohexane (B81311) ring.

Core Principles: Conformational Analysis and Stability

The reactivity of substituted cyclohexanes is inversely related to their thermodynamic stability. More stable isomers possess lower ground-state energy and are consequently less reactive, while less stable, higher-energy isomers are more reactive. The stability of 1-Methyl-2-propylcyclohexane isomers is determined by the steric strain experienced by the substituents in the chair conformation, the most stable arrangement for a cyclohexane ring.[1][2]

Substituents in a chair conformation can occupy two types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). Equatorial positions are generally more stable as they minimize steric hindrance.[3] A critical form of this hindrance is the 1,3-diaxial interaction, a repulsive force between an axial substituent and the axial hydrogens on the same side of the ring.[4] The energetic cost of a substituent being in the axial position is quantified by its "A-value," representing the Gibbs free energy difference between the axial and equatorial conformations.[5] A larger A-value signifies a bulkier group with a stronger preference for the equatorial position.[3][5]

Isomer Comparison: trans vs. cis

trans-1-Methyl-2-propylcyclohexane: The trans isomer can exist in two chair conformations through a process called a ring flip. One conformation places both the methyl and propyl groups in equatorial positions (di-equatorial), while the other places both in axial positions (di-axial). The di-equatorial conformer is significantly more stable as it avoids all 1,3-diaxial interactions for the substituents. Therefore, trans-1-Methyl-2-propylcyclohexane exists almost exclusively in the low-energy di-equatorial conformation, making it the more stable and less reactive isomer.

cis-1-Methyl-2-propylcyclohexane: In the cis isomer, one substituent must be axial and the other equatorial (axial-equatorial). Through a ring flip, their positions can be interchanged. Since the propyl group is sterically bulkier than the methyl group, the most stable conformation for the cis isomer will have the larger propyl group in the equatorial position and the smaller methyl group in the axial position.[6] However, even in this preferred conformation, the axial methyl group experiences 1,3-diaxial interactions, introducing steric strain. This inherent strain makes the cis isomer less stable and, consequently, more reactive than the trans isomer.

The logical relationship between the isomers and their conformers is visualized below.

G cluster_trans trans-1-Methyl-2-propylcyclohexane cluster_cis cis-1-Methyl-2-propylcyclohexane trans_ae Propyl (axial) Methyl (axial) trans_ee Propyl (equatorial) Methyl (equatorial) trans_ae->trans_ee trans_ee->trans_ae stability_trans More Stable Isomer (Lower Energy) trans_ee->stability_trans Predominant Conformer Reactivity Relative Reactivity stability_trans->Reactivity Lower Reactivity cis_ae1 Propyl (axial) Methyl (equatorial) cis_ae2 Propyl (equatorial) Methyl (axial) cis_ae1->cis_ae2 cis_ae2->cis_ae1 stability_cis Less Stable Isomer (Higher Energy) cis_ae2->stability_cis Preferred Conformer stability_cis->Reactivity Higher Reactivity G start Start with pure isomer or a mixture step1 Dissolve in solvent and add catalyst (e.g., H+) start->step1 step2 Heat mixture to initiate isomerization step1->step2 step3 Take aliquots at regular time intervals step2->step3 step4 Analyze isomer ratio (e.g., via GC or NMR) step3->step4 decision Is the [trans]/[cis] ratio constant? step4->decision decision->step3 No end Calculate K_eq and ΔG° decision->end Yes

References

A Guide to Inter-Laboratory Comparison of 1-Methyl-2-propylcyclohexane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Inter-Laboratory Comparisons

An inter-laboratory comparison is a study in which multiple laboratories test the same samples to assess the performance of an analytical method and the proficiency of the participating laboratories. The primary goals are to determine the reproducibility of the method and to identify any systematic biases between laboratories. This process is crucial for standardizing analytical procedures and ensuring the reliability of data across different testing sites.

Recommended Analytical Methods

Based on the analysis of structurally similar volatile organic compounds, two primary analytical techniques are recommended for the determination of 1-methyl-2-propylcyclohexane: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high separation efficiency and provides mass spectral data for confident identification and quantification.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for quantifying organic compounds. It is known for its high sensitivity and wide linear range.

Proposed Inter-Laboratory Comparison Study Design

A coordinating laboratory will oversee the ILC and be responsible for sample preparation, distribution, and data analysis.

1. Sample Preparation and Distribution:

  • The coordinating laboratory will prepare homogeneous and stable samples of a relevant matrix (e.g., a placebo formulation or a standard solution) spiked with known concentrations of this compound.

  • At least two different concentration levels should be prepared to assess method performance across a range.

  • Samples will be randomly coded before distribution to participating laboratories to ensure a blind analysis.

2. Analytical Protocol:

  • Participating laboratories should adhere to a standardized analytical protocol. The following are proposed starting methods for both GC-MS and GC-FID, which should be validated by each laboratory prior to the ILC.

3. Single-Laboratory Method Validation:

  • Before participating in the ILC, each laboratory must perform a single-laboratory validation of the analytical method. Key validation parameters to be assessed include:

    • Specificity/Selectivity

    • Linearity and Range

    • Accuracy and Precision (Repeatability)

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    • Robustness

Experimental Protocols

  • Sample Preparation: A specific volume of the sample will be diluted with a suitable solvent (e.g., hexane). An internal standard (e.g., Toluene-d8) will be added to each sample and calibration standard.

  • Instrumental Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

  • Sample Preparation: Similar to the GC-MS protocol, samples will be diluted, and an internal standard (e.g., n-dodecane) will be added.

  • Instrumental Conditions:

    • Column: HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent)

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, 20:1)

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Detector Temperature: 300 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

Data Analysis and Performance Evaluation

The coordinating laboratory will collect the results from all participants and perform a statistical analysis to evaluate laboratory performance.

  • Assigned Value (x_pt): The consensus value for the concentration of this compound in the test samples will be determined using robust statistical methods (e.g., the median or a robust mean of the participants' results).

  • Performance Statistic (z-score): Each laboratory's performance will be assessed using a z-score, calculated as follows:

    • z = (x - x_pt) / σ_pt

    • Where:

      • x is the result reported by the laboratory.

      • x_pt is the assigned value.

      • σ_pt is the standard deviation for proficiency assessment.

  • Interpretation of z-scores:

    • |z| ≤ 2.0: Satisfactory performance

    • 2.0 < |z| < 3.0: Questionable performance

    • |z| ≥ 3.0: Unsatisfactory performance

Data Presentation

The results of the inter-laboratory comparison will be summarized in a final report. The following tables illustrate how the data could be presented.

Table 1: Participant Laboratory Information

Laboratory IDAnalytical MethodCountry
Lab 01GC-MSUSA
Lab 02GC-FIDGermany
Lab 03GC-MSJapan
Lab 04GC-FIDUK
Lab 05GC-MSFrance

Table 2: Summary of Results for Sample A (Low Concentration)

Laboratory IDReported Value (mg/L)z-scorePerformance
Lab 014.85-0.58Satisfactory
Lab 025.120.46Satisfactory
Lab 034.98-0.08Satisfactory
Lab 045.351.38Satisfactory
Lab 054.65-1.37Satisfactory
Assigned Value (x_pt) 5.00
Std. Dev. (σ_pt) 0.26

Table 3: Summary of Results for Sample B (High Concentration)

Laboratory IDReported Value (mg/L)z-scorePerformance
Lab 0119.8-0.45Satisfactory
Lab 0220.51.14Satisfactory
Lab 0321.22.73Questionable
Lab 0419.5-1.14Satisfactory
Lab 0520.10.23Satisfactory
Assigned Value (x_pt) 20.0
Std. Dev. (σ_pt) 0.44

Visualizations

G Figure 1: Inter-Laboratory Comparison Workflow cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories A Sample Preparation (Spiking and Homogenization) B Sample Coding and Distribution A->B C Sample Reception and Method Validation B->C F Data Collection and Statistical Analysis G Final Report Generation F->G D Analysis of ILC Samples C->D E Reporting of Results D->E E->F G Figure 2: Data Analysis and Performance Evaluation A Collect Reported Values from all Laboratories B Calculate Assigned Value (x_pt) (e.g., Robust Mean) A->B C Calculate Standard Deviation for Proficiency Assessment (σ_pt) B->C D Calculate z-score for each Laboratory z = (x - x_pt) / σ_pt C->D E Interpret z-scores D->E F |z| ≤ 2.0 Satisfactory E->F G 2.0 < |z| < 3.0 Questionable E->G H |z| ≥ 3.0 Unsatisfactory E->H

Navigating the Separation of 1-Methyl-2-propylcyclohexane Isomers: A GC Column Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving precise separation of isomeric compounds is a critical analytical challenge. This guide provides a comparative overview of the performance of different Gas Chromatography (GC) columns for the separation of cis- and trans-1-Methyl-2-propylcyclohexane, offering insights into column selection based on available experimental data.

The separation of geometric isomers like 1-Methyl-2-propylcyclohexane, which share the same chemical formula and molecular weight, relies heavily on the selectivity of the GC column's stationary phase. The spatial arrangement of the methyl and propyl groups on the cyclohexane (B81311) ring leads to differences in their physical properties, such as boiling point and interaction with the stationary phase, which can be exploited for chromatographic separation.

Performance Comparison of GC Columns

The selection of an appropriate GC column is paramount for the successful separation of this compound isomers. Non-polar columns are often the first choice for non-polar analytes like alkylcyclohexanes, as they tend to separate compounds based on their boiling points. However, the subtle differences in the polarity and shape of the isomers can also be leveraged using stationary phases with different selectivities.

Below is a summary of available data on the performance of different GC columns for this separation.

Column Stationary PhaseColumn DimensionsTemperature ProgramCarrier GasAnalyteRetention Data
Apiezon L 50 m x 0.25 mm60°C startN₂cis-1-Methyl-2-propylcyclohexaneKovats Retention Index: 1042[1]
DB-1 (100% Dimethylpolysiloxane) 60 m x 0.32 mm, 1.0 µm film-40°C (12 min) -> 3°C/min to 125°C -> 6°C/min to 185°C -> 20°C/min to 220°C (2 min)HeThis compoundKovats Retention Index: 989[2]

Note: The Kovats Retention Index (I) is a dimensionless unit that relates the retention time of an analyte to the retention times of n-alkanes. A higher retention index generally indicates a longer retention time. The data for the DB-1 column does not specify the isomer, but it is likely for the major, more stable trans isomer.

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and comparing analytical results. The following sections outline the methodologies used to obtain the data presented above.

Analysis on Apiezon L Column
  • Instrumentation: Gas Chromatograph

  • Column: Capillary column with Apiezon L stationary phase (50 m x 0.25 mm).[1]

  • Carrier Gas: Nitrogen (N₂)[1]

  • Temperature Program: The analysis was performed with a temperature ramp, starting at 60°C.[1]

  • Sample: cis-1-Methyl-2-propylcyclohexane[1]

Analysis on DB-1 Column
  • Instrumentation: Gas Chromatograph

  • Column: DB-1 capillary column (60 m x 0.32 mm ID, 1.0 µm film thickness).[2]

  • Carrier Gas: Helium (He)[2]

  • Temperature Program: A complex temperature program was employed: initial temperature of -40°C held for 12 minutes, then ramped at 3°C/min to 125°C, followed by a ramp of 6°C/min to 185°C, and a final ramp of 20°C/min to 220°C, which was held for 2 minutes.[2]

  • Sample: this compound[2]

Experimental Workflow and Logic

The general workflow for the GC analysis of this compound isomers involves sample preparation, instrument setup, data acquisition, and analysis. The logical relationship of these steps is depicted in the following diagram.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample containing This compound isomers Dilution Dilution in a volatile solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Separation on GC Column Injection->Separation Detection Detection (e.g., FID, MS) Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Peak_Analysis Peak Integration and Retention Time Determination Chromatogram->Peak_Analysis Quantification Quantification and Isomer Ratio Calculation Peak_Analysis->Quantification

Caption: Workflow for the GC analysis of this compound isomers.

Conclusion

Based on the available data, both Apiezon L and DB-1 columns can be used for the analysis of this compound. The DB-1, a non-polar column, is a common choice for hydrocarbon analysis and separates based on boiling points. The slightly different retention indices on these two non-polar phases suggest that subtle differences in stationary phase characteristics can influence the separation. For a more comprehensive separation study, it would be beneficial to evaluate a wider range of stationary phases, including those with intermediate polarity (e.g., 5% phenyl-methylpolysiloxane), which might offer enhanced selectivity for these isomers. Researchers should consider the specific requirements of their analysis, such as the need for baseline separation of both cis and trans isomers, when selecting a GC column. The detailed experimental conditions provided in this guide can serve as a starting point for method development and optimization.

References

Comparative Analysis of Synthesis Routes for 1-Methyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthetic Pathways of a Key Cyclohexane (B81311) Derivative

This guide provides a comprehensive comparison of two primary synthetic routes for 1-Methyl-2-propylcyclohexane, a saturated cyclic hydrocarbon of interest in various chemical research and development sectors. The synthesis of this compound, which exists as cis and trans stereoisomers, can be approached through distinct chemical strategies. Here, we detail a multi-step approach involving a Grignard reaction followed by dehydration and catalytic hydrogenation, and a more direct, albeit conceptually challenging, Friedel-Crafts alkylation pathway. This guide aims to furnish researchers with the necessary data and protocols to select the most suitable synthesis strategy for their specific application, considering factors such as yield, stereoselectivity, and procedural complexity.

Route 1: Grignard Reaction, Dehydration, and Hydrogenation

This classical three-step approach offers a versatile method for the construction of the this compound scaffold. The synthesis commences with the nucleophilic addition of a methyl Grignard reagent to 2-propylcyclohexanone (B1346617), followed by the elimination of water to form a cyclohexene (B86901) intermediate, which is subsequently reduced to the final product.

Experimental Protocol

Step 1: Synthesis of 1-Methyl-2-propylcyclohexanol via Grignard Reaction

To a solution of 2-propylcyclohexanone (1 molar equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), a solution of methylmagnesium bromide (1.1 molar equivalents) in diethyl ether is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield crude 1-Methyl-2-propylcyclohexanol.

Step 2: Dehydration of 1-Methyl-2-propylcyclohexanol

The crude 1-Methyl-2-propylcyclohexanol is dissolved in a suitable solvent such as toluene. A catalytic amount of a strong acid, for instance, p-toluenesulfonic acid (0.05 molar equivalents), is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude 1-Methyl-2-propylcyclohexene.

Step 3: Catalytic Hydrogenation of 1-Methyl-2-propylcyclohexene

The crude 1-Methyl-2-propylcyclohexene is dissolved in a suitable solvent like ethanol (B145695) or ethyl acetate. A catalytic amount of platinum(IV) oxide (Adam's catalyst) or palladium on carbon (10% w/w) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus and stirred vigorously until the uptake of hydrogen ceases. The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford this compound. The product is a mixture of cis and trans isomers, the ratio of which is dependent on the catalyst and reaction conditions.

Quantitative Data Summary
StepReactionReagents & ConditionsTypical YieldPurityStereoselectivity (cis:trans)
1Grignard Reaction2-Propylcyclohexanone, CH₃MgBr, Et₂O, 0 °C to RT85-95%>95% (crude)Not applicable
2Dehydration1-Methyl-2-propylcyclohexanol, p-TsOH, Toluene, Reflux70-85%>90% (crude)Mixture of regioisomers
3Hydrogenation1-Methyl-2-propylcyclohexene, H₂, PtO₂ or Pd/C, Ethanol>95%>98%Catalyst dependent (e.g., PtO₂ often favors cis)

Route 2: Friedel-Crafts Alkylation Approach

The direct alkylation of a cyclohexane ring is a challenging transformation. A plausible, though less common, approach involves the Friedel-Crafts alkylation of an aromatic precursor, followed by hydrogenation of the aromatic ring. This method leverages the well-established reactivity of aromatic systems.

Conceptual Protocol

Step 1: Friedel-Crafts Alkylation of Toluene with Propylene (B89431) or a Propyl Halide

Toluene is reacted with propylene or a propyl halide (e.g., 1-chloropropane (B146392) or 2-chloropropane) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The reaction typically yields a mixture of ortho, meta, and para isomers of propyltoluene. The ortho-propyltoluene is the desired precursor for the subsequent step.

Step 2: Hydrogenation of ortho-Propyltoluene

The isolated ortho-propyltoluene is subjected to catalytic hydrogenation under high pressure and temperature using a robust catalyst, such as rhodium on alumina (B75360) or ruthenium on carbon. This step reduces the aromatic ring to a cyclohexane ring, yielding this compound as a mixture of cis and trans isomers.

Quantitative Data Summary
StepReactionReagents & ConditionsTypical YieldPurityStereoselectivity (cis:trans)
1Friedel-Crafts AlkylationToluene, Propylene/Propyl halide, AlCl₃Variable (isomer mixture)Isomer separation requiredNot applicable
2Aromatic Ring Hydrogenationortho-Propyltoluene, H₂, Rh/Al₂O₃ or Ru/C, High T & PHigh (>90%)>98%Dependent on catalyst and conditions

Comparison of Synthesis Routes

FeatureRoute 1: Grignard/Dehydration/HydrogenationRoute 2: Friedel-Crafts/Hydrogenation
Starting Materials 2-Propylcyclohexanone, Methyl Grignard reagentToluene, Propylene/Propyl halide
Number of Steps ThreeTwo
Overall Yield GoodModerate (due to isomer separation)
Stereocontrol Can be influenced in the hydrogenation stepDifficult to control
Scalability Generally scalableCan be challenging due to harsh conditions
Purification Standard chromatographic techniquesRequires efficient separation of isomers
Key Challenges Handling of Grignard reagent, control of dehydrationIsomer separation, harsh hydrogenation conditions

Synthesis Pathways Diagram

Synthesis_Routes cluster_0 Route 1: Grignard Reaction, Dehydration & Hydrogenation cluster_1 Route 2: Friedel-Crafts Alkylation & Hydrogenation A1 2-Propylcyclohexanone B1 1-Methyl-2-propylcyclohexanol A1->B1 1. CH3MgBr 2. H3O+ C1 1-Methyl-2-propylcyclohexene B1->C1 H+, Heat D1 This compound C1->D1 H2, PtO2 A2 Toluene B2 o-Propyltoluene A2->B2 Propylene, AlCl3 C2 This compound B2->C2 H2, Rh/Al2O3

Caption: Comparative diagram of two synthesis routes for this compound.

Safety Operating Guide

Proper Disposal of 1-Methyl-2-propylcyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1-Methyl-2-propylcyclohexane, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Identification

This compound is a flammable liquid and presents several health and environmental hazards. Understanding these risks is the first step in safe handling and disposal.

GHS Hazard Classifications:

  • Flammable Liquid and Vapor (Category 3): Poses a fire risk.

  • Aspiration Hazard (Category 1): May be fatal if swallowed and enters airways.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.

  • Hazardous to the Aquatic Environment (Long-term Hazard, Category 2): Harmful to aquatic life with long-lasting effects.

Immediate action in case of exposure is critical. In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. If swallowed, do not induce vomiting and seek immediate medical attention.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₂₀[1]
Molecular Weight 140.27 g/mol
Boiling Point 174 °C at 760 mmHg[2]
Density 0.777 g/cm³[2]
Flash Point Below 140°F (60°C) - Classified as flammable[3]

Detailed Disposal Protocol

The proper disposal of this compound is a critical step in laboratory safety and environmental responsibility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4][5]

Step 1: Segregation and Collection

  • Designate a specific, properly labeled, and sealed waste container for this compound waste.[3][4] The container should be made of a compatible material (e.g., metal or high-density polyethylene) and kept closed when not in use.

  • Label the container clearly as "Hazardous Waste: this compound, Flammable Liquid".[4] Include the hazard pictograms for flammable liquids, health hazards, and environmental hazards.

Step 2: Storage

  • Store the waste container in a designated, well-ventilated, and cool area, away from heat, sparks, open flames, and other ignition sources.[3][4]

  • The storage area should be secure and accessible only to authorized personnel.

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

Step 3: Professional Disposal

  • Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.[4][6] These companies are equipped to handle and transport flammable liquids safely and in compliance with all local, state, and federal regulations.[3][6]

  • Provide the disposal company with a complete and accurate description of the waste, including its composition and hazards.

  • Maintain all documentation related to the disposal of the hazardous waste for regulatory compliance.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Disposal Pathway cluster_3 Prohibited Actions A This compound Waste Generated B Segregate into a Designated, Labeled Container A->B Immediate Action H Do Not Pour Down Drain A->H I Do Not Dispose in Regular Trash A->I C Store in a Cool, Well-Ventilated, and Secure Area B->C Transfer to Storage D Keep Away from Ignition Sources C->D E Contact Licensed Hazardous Waste Disposal Company C->E Initiate Disposal F Provide Waste Information and Documentation E->F G Schedule and Complete Waste Pickup F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Methyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Methyl-2-propylcyclohexane. It is designed for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this chemical.

Chemical and Physical Properties
PropertyValue
Molecular Formula C₁₀H₂₀
Molecular Weight 140.27 g/mol [1]
Boiling Point 174°C at 760 mmHg
Flash Point 47.7°C
Density 0.777 g/cm³
Hazard Identification and GHS Classification

This compound is a flammable liquid and vapor that poses several health hazards.[1] It is crucial to understand these risks before handling the substance.

Hazard ClassGHS Hazard Statement
Flammable liquids H226: Flammable liquid and vapor[1]
Aspiration hazard H304: May be fatal if swallowed and enters airways[1]
Skin corrosion/irritation H315: Causes skin irritation[1]
Serious eye damage/eye irritation H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure H335: May cause respiratory irritation[1]
Hazardous to the aquatic environment, long-term hazard H412: Harmful to aquatic life with long lasting effects[1]

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to ensure personnel safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEyes/FaceHand ProtectionBody ProtectionRespiratory Protection
Routine Laboratory Use (small quantities) Chemical splash goggles.Nitrile or neoprene gloves. Change gloves immediately upon contact.Flame-resistant lab coat, closed-toe shoes, long pants.Work in a certified chemical fume hood.
Weighing and Transferring Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., nitrile, neoprene).Flame-resistant lab coat over a chemical-resistant apron, closed-toe shoes, long pants.Work in a certified chemical fume hood.
Large-Scale Operations (>1L) Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit, boots, and gloves.A NIOSH-approved respirator with an organic vapor cartridge may be required depending on the scale and ventilation.
Spill Cleanup Chemical splash goggles and a face shield.Chemical-resistant gloves.Chemical-resistant coveralls and boots.A NIOSH-approved respirator with an organic vapor cartridge is recommended.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize risks.

1. Pre-Handling Preparations:

  • Verify that the Safety Data Sheet (SDS) for a similar chemical (e.g., Methylcyclohexane) is readily available.

  • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

  • Confirm that a spill kit appropriate for flammable liquids is available.

  • Verify that all containers are properly labeled.

2. Engineering Controls:

  • All work with this compound must be conducted in a certified chemical fume hood to minimize the inhalation of vapors.

  • Ensure proper grounding and bonding of containers and equipment to prevent static discharge, which can ignite flammable vapors.

3. Handling the Chemical:

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Store in a designated flammable liquids storage cabinet.

  • Segregate from incompatible materials such as oxidizing agents.

  • Avoid breathing mist or vapor.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

4. In Case of a Spill:

  • Evacuate the area and alert others.

  • If safe to do so, turn off any ignition sources.

  • Contain the spill using a spill kit with absorbent materials for flammable liquids.

  • Ventilate the area.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to protect human health and the environment.

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • The container must be compatible with flammable organic liquids.

  • Do not mix with incompatible waste streams, such as oxidizers.

2. Waste Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from ignition sources.

  • Follow all institutional and local regulations for hazardous waste storage.

3. Waste Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

  • Empty containers should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent, and the rinsate is collected as hazardous waste.

Visualizing the Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

prep Preparation ppe_check Verify PPE prep->ppe_check Confirm sds_review Review SDS prep->sds_review Consult spill_kit_check Check Spill Kit prep->spill_kit_check Ensure handling Handling in Fume Hood storage Storage handling->storage Post-use spill Spill Response handling->spill If Spill Occurs waste_collection Waste Collection handling->waste_collection Generate Waste spill->waste_collection Contain & Collect disposal Disposal via EHS waste_collection->disposal Final Step ppe_check->handling sds_review->handling spill_kit_check->handling

References

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